Methyl 2-(3-methylisoxazol-5-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-methyl-1,2-oxazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5-3-6(11-8-5)4-7(9)10-2/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCLJRXHTPUDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Methyl 2-(3-methylisoxazol-5-yl)acetate" potential biological targets
Biological Targets & Pharmacological Applications [1]
Executive Summary
Methyl 2-(3-methylisoxazol-5-yl)acetate (CAS: 19668-17-8) is a specialized heterocyclic building block primarily utilized in Fragment-Based Drug Discovery (FBDD). While the ester itself acts as a prodrug or stable precursor, its hydrolyzed form—2-(3-methylisoxazol-5-yl)acetic acid —serves as a critical pharmacophore.
This guide details the biological utility of this scaffold, specifically its role as an acetyl-lysine (KAc) mimic in epigenetic modulation (BET inhibition), a selectivity filter in COX-2 inhibition, and a hinge-binding moiety in kinase inhibitor design (CDK2/EGFR).
Part 1: Pharmacophore Analysis & Mechanism of Action
The "3-methylisoxazol-5-yl" core is a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to engage in specific non-covalent interactions.
Structural Properties
-
Bioisosterism: The isoxazole ring serves as a bioisostere for carboxylic acids and amides, offering improved metabolic stability and lipophilicity.
-
Acetyl-Lysine Mimicry: In the context of bromodomains (BRDs), the 3,5-substituted isoxazole motif mimics the acetylated lysine residue of histones. The nitrogen atom acts as a hydrogen bond acceptor for the conserved asparagine (e.g., Asn140 in BRD4) in the binding pocket.
-
Linker Attachment: The acetate group at the 5-position provides a "handle" for covalent attachment to linkers in PROTACs (Proteolysis Targeting Chimeras) or to core scaffolds in kinase inhibitors, without disrupting the isoxazole's binding affinity.
Quantitative Physicochemical Profile
| Property | Value | Significance in Drug Design |
| Molecular Weight | 155.15 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| cLogP | ~0.8 | High water solubility; favorable for oral bioavailability optimization. |
| H-Bond Acceptors | 3 | Critical for interaction with Asn140 (BRD4) or Arg120 (COX-2). |
| Topological Polar Surface Area (TPSA) | 52.3 Ų | Good cell membrane permeability. |
Part 2: Primary Biological Targets
The biological activity of this molecule is realized upon its incorporation into larger ligands. The following targets are the primary beneficiaries of this scaffold.
Epigenetic Targets: BET Bromodomains (BRD4)
The most prominent application of the methyl-isoxazole motif is in the inhibition of the Bromodomain and Extra-Terminal (BET) family proteins.
-
Mechanism: The isoxazole headgroup binds to the KAc recognition pocket. The 3-methyl group fits into the hydrophobic cavity, while the nitrogen hydrogen-bonds with the conserved asparagine.
-
Application: Synthesis of BET inhibitors and PROTACs . The acetic acid tail allows for the attachment of an alkyl linker connecting to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).
Inflammatory Targets: Cyclooxygenase-2 (COX-2)
Isoxazole derivatives are well-documented selective COX-2 inhibitors (e.g., Valdecoxib).
-
Mechanism: The isoxazole ring orients the molecule within the COX-2 active site, exploiting the side pocket (Val523) which is accessible in COX-2 but restricted in COX-1 (Ile523).
-
Relevance: this compound is used to synthesize 3,4-diaryl-isoxazole analogs where the acetate group can be modified to tune solubility and potency.
Kinase Targets: CDK2 and EGFR
Recent patent literature identifies the 2-(3-methylisoxazol-5-yl)acetic acid moiety as a side chain in ATP-competitive inhibitors.
-
CDK2: Used in the synthesis of styrylquinazolinones and other fused heterocycles to inhibit Cyclin-Dependent Kinase 2, arresting the cell cycle in leukemia cell lines (L-1210, K-562).
-
EGFR: The scaffold is incorporated into benzoxazine derivatives to target the ATP binding site of Epidermal Growth Factor Receptor in non-small cell lung cancer models.
Part 3: Visualization of Biological Pathways
Diagram 1: The Isoxazole Scaffold Hub
This diagram illustrates the conversion of the precursor ester into active pharmacological agents targeting different biological systems.
Figure 1: Strategic divergence of the this compound scaffold into three primary therapeutic areas.
Part 4: Experimental Protocols
Protocol A: Scaffold Activation (Hydrolysis)
Purpose: To convert the ester precursor into the reactive acid form suitable for coupling to biological ligands.
-
Dissolution: Dissolve 1.0 eq of this compound in a 3:1 mixture of THF:Water.
-
Saponification: Add 2.0 eq of Lithium Hydroxide (LiOH·H2O) at 0°C.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) until the ester spot disappears.
-
Workup: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate (3x).
-
Validation: Dry over Na2SO4 and concentrate. Verify conversion via ¹H NMR (Disappearance of methyl ester singlet at ~3.7 ppm).
Protocol B: BRD4 Binding Assay (AlphaScreen)
Purpose: To validate the binding affinity of isoxazole-derived ligands to the BRD4 bromodomain.
Reagents:
-
His-tagged BRD4-BD1 protein.
-
Biotinylated-JQ1 (Control Ligand).
-
AlphaScreen Nickel Chelate Donor Beads.
-
Streptavidin Acceptor Beads.
Procedure:
-
Preparation: Dilute isoxazole test compounds in Assay Buffer (50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Incubation 1: Mix 5 µL of test compound with 5 µL of His-BRD4 (50 nM final) and 5 µL of Biotin-JQ1 (50 nM final) in a 384-well OptiPlate. Incubate for 1 hour at RT.
-
Bead Addition: Add 10 µL of Donor/Acceptor bead mix (20 µg/mL final). Incubate for 1 hour in the dark.
-
Read: Measure signal on an EnVision Multilabel Plate Reader (Excitation: 680 nm, Emission: 520-620 nm).
-
Analysis: Calculate IC50 based on the displacement of the Biotin-JQ1 signal. A decrease in signal indicates successful binding of the isoxazole derivative to the KAc pocket.
Protocol C: CDK2 Inhibition Assay (In Vitro)
Purpose: To assess the potency of isoxazole-conjugated kinase inhibitors.
-
Enzyme Mix: Prepare CDK2/CyclinE complex in Kinase Buffer (20 mM MOPS, 5 mM MgCl2).
-
Substrate: Use Histone H1 as the phosphorylation substrate.
-
Reaction:
-
Add 10 µL isoxazole-derivative (serially diluted).
-
Add 10 µL CDK2/CyclinE enzyme.
-
Initiate with 10 µL ATP (containing [γ-³²P]ATP).
-
-
Incubation: Incubate at 30°C for 30 minutes.
-
Termination: Stop reaction with 3% Phosphoric acid.
-
Quantification: Spot onto P81 phosphocellulose filters, wash, and count via liquid scintillation. Compare % inhibition against Staurosporine control.
Part 5: References
-
Isoxazole Derivatives as Privileged Scaffolds. BenchChem Technical Library. This compound Building Blocks. Link
-
CDK Inhibitors and Methods of Use. World Intellectual Property Organization (WIPO). Patent WO2022174031A1. Link
-
Modulators of Proteolysis and Associated Methods of Use. Google Patents. Patent WO2019195609A2. Link
-
Synthesis and Antileukemic Activity of Isoxazolyl-Quinazolinones. ResearchGate. Biological evaluation of 3-(3-methylisoxazol-5-yl) derivatives. Link
-
Isoxazole/Isoxazoline Skeleton in Structural Modification. MDPI Pharmaceuticals. Review of COX-2 and Anticancer applications. Link
Sources
The Strategic Synthesis and Application of Methyl 2-(3-methylisoxazol-5-yl)acetate: A Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Significance of the Isoxazole Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic deployment of privileged scaffolds—molecular frameworks that exhibit binding affinity to multiple biological targets—is a cornerstone of efficient lead generation and optimization. Among these, the isoxazole ring system has emerged as a particularly versatile and valuable moiety.[1][2] Its unique electronic properties, including its ability to act as a bioisosteric replacement for other functional groups and its capacity to engage in a variety of non-covalent interactions, have cemented its role in the design of novel therapeutics across a wide range of disease areas.[1][2] The inherent stability of the isoxazole ring, coupled with the diverse synthetic methodologies available for its elaboration, provides medicinal chemists with a robust platform for the nuanced modulation of pharmacokinetic and pharmacodynamic properties.[1][2] This guide focuses on a key exemplar of this scaffold's utility: Methyl 2-(3-methylisoxazol-5-yl)acetate. We will delve into its synthesis, characterization, and strategic application as a building block in the development of next-generation therapeutics, providing a technical narrative grounded in field-proven insights.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a molecule's physical and spectral properties is fundamental to its effective application. The following table summarizes the key data for this compound.
| Property | Value |
| CAS Number | 27349-40-2 |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol |
| Appearance | White to off-white solid or colorless oil |
| Purity | ≥97% (typical) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.15 (s, 1H), 3.75 (s, 3H), 3.70 (s, 2H), 2.30 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.5, 168.0, 161.0, 101.5, 52.5, 33.0, 11.5 |
| Mass Spectrum (ESI-MS) | m/z: 156.06 [M+H]⁺ |
Strategic Synthesis: A Validated Two-Step Protocol
The synthesis of this compound is most effectively and reliably achieved through a two-step process commencing with the construction of the core isoxazole ring, followed by esterification. This approach ensures high yields and purity of the final product.
Step 1: Synthesis of 2-(3-methylisoxazol-5-yl)acetic acid
The foundational step involves the synthesis of the parent carboxylic acid. A robust and scalable method for this transformation has been reported in the patent literature, demonstrating its utility in a drug discovery context.
Experimental Protocol:
-
Reaction Setup: A solution of 3,5-dimethylisoxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium (1.25 eq, 2.5 M in hexanes) is added dropwise to the cooled solution, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -55 °C for 30 minutes.
-
Carboxylation: Carbon dioxide gas is bubbled through the reaction mixture for 30 minutes, during which the temperature is allowed to gradually warm to room temperature.
-
Work-up and Isolation: The reaction is quenched by the addition of water. The aqueous layer is then acidified with a suitable acid (e.g., 1 M HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(3-methylisoxazol-5-yl)acetic acid as a white solid.
Step 2: Fischer Esterification to this compound
With the carboxylic acid in hand, the final step is a classic Fischer esterification to yield the desired methyl ester. This is a reliable and well-understood transformation.
Experimental Protocol:
-
Reaction Setup: 2-(3-methylisoxazol-5-yl)acetic acid (1.0 eq) is dissolved in an excess of methanol.
-
Catalysis: A catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) is carefully added to the solution.
-
Reaction: The mixture is heated to reflux and maintained at this temperature for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford this compound.
Application in Drug Discovery: A Versatile Building Block
This compound serves as a versatile building block in the synthesis of more complex molecules with therapeutic potential. The ester functionality provides a convenient handle for further chemical transformations, such as amide bond formation, while the isoxazole core can act as a key pharmacophoric element or a stable linker.
A notable application of the parent acid, and by extension the ester, is in the development of inhibitors for various protein targets. For instance, the 2-(3-methylisoxazol-5-yl)acetyl moiety has been incorporated into the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors, a class of anti-cancer agents. In this context, the isoxazole fragment can occupy a specific binding pocket of the enzyme, contributing to the overall potency and selectivity of the inhibitor.
The general workflow for incorporating this building block into a drug discovery program is outlined below.
Conclusion
This compound represents more than just a chemical intermediate; it is a testament to the power of strategic molecular design in drug discovery. Its straightforward and scalable synthesis, coupled with the inherent value of the isoxazole scaffold, makes it an indispensable tool for medicinal chemists. By understanding the nuances of its preparation and the logic behind its application, research and development teams can more effectively leverage this and similar building blocks to accelerate the discovery of novel and impactful therapeutics.
References
- Kumar, M., & Singh, P. (2024). A review of isoxazole biological activity and present synthetic techniques.
-
Chen, X., et al. (2018). The recent progress of isoxazole in medicinal chemistry. European Journal of Medicinal Chemistry, 155, 877-897. Available from: [Link]
Sources
Methodological & Application
Synthesis of Methyl 2-(3-methylisoxazol-5-yl)acetate: An Application Note and Protocol
Introduction
Methyl 2-(3-methylisoxazol-5-yl)acetate is a key intermediate in the synthesis of various pharmaceutically active compounds and a valuable building block for the development of novel chemical entities. Its structural motif, featuring a substituted isoxazole ring linked to an acetic acid ester, is present in a range of molecules with diverse biological activities. This document provides a comprehensive guide for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol herein is presented with in-depth technical explanations to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively approached through a robust and sequential three-step process. This strategy was chosen for its reliability, scalability, and the commercial availability of the initial starting materials. The overall workflow is depicted below:
Figure 1: Overall synthetic workflow for this compound.
The synthesis commences with the chlorination of 3-methyl-5-hydroxymethylisoxazole to yield the corresponding chloromethyl derivative. This is followed by a nucleophilic substitution with sodium cyanide to introduce the nitrile group, forming 2-(3-methylisoxazol-5-yl)acetonitrile. The nitrile is then hydrolyzed to the carboxylic acid, which is subsequently esterified to the final methyl ester product.
Experimental Protocols
Part 1: Synthesis of 3-Methyl-5-(chloromethyl)isoxazole
The initial step involves the conversion of the primary alcohol in 3-methyl-5-hydroxymethylisoxazole to a more reactive leaving group, a chloride. Thionyl chloride is an excellent reagent for this transformation as it produces gaseous byproducts (SO₂ and HCl) that can be easily removed from the reaction mixture.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 3-Methyl-5-hydroxymethylisoxazole | 113.11 | 10.0 g | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 12.6 g (7.5 mL) | 1.2 |
| Pyridine | 79.10 | 0.7 g (0.71 mL) | 0.1 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated aq. NaHCO₃ | - | 50 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | 10 g | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-methyl-5-hydroxymethylisoxazole (10.0 g, 88.4 mmol) and dichloromethane (100 mL).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add pyridine (0.7 g, 8.8 mmol) to the reaction mixture.
-
Add thionyl chloride (12.6 g, 105.9 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into 100 mL of ice-cold saturated aqueous sodium bicarbonate solution to quench the excess thionyl chloride.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-methyl-5-(chloromethyl)isoxazole as an oil, which can be used in the next step without further purification.
Part 2: Synthesis of 2-(3-Methylisoxazol-5-yl)acetonitrile
This step involves a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion.[1] Sodium cyanide is a potent nucleophile for this SN2 reaction. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this reaction as it effectively solvates the sodium cation, leaving the cyanide anion more available for nucleophilic attack.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 3-Methyl-5-(chloromethyl)isoxazole | 131.56 | (Assumed from previous step) | 1.0 |
| Sodium cyanide (NaCN) | 49.01 | 6.5 g | 1.5 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 150 mL | - |
| Diethyl ether | 74.12 | 300 mL | - |
| Water | 18.02 | 1.5 L | - |
| Anhydrous Na₂SO₄ | 142.04 | 15 g | - |
Procedure:
-
Caution: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a 500 mL round-bottom flask, dissolve the crude 3-methyl-5-(chloromethyl)isoxazole in DMSO (100 mL).
-
In a separate beaker, carefully dissolve sodium cyanide (6.5 g, 132.6 mmol) in DMSO (50 mL). This may require gentle warming.
-
Add the sodium cyanide solution to the stirred solution of the chloromethylisoxazole.
-
Heat the reaction mixture to 90 °C and maintain for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into 1.5 L of ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude 2-(3-methylisoxazol-5-yl)acetonitrile. The crude product can be purified by column chromatography on silica gel if necessary.
Part 3: Synthesis of this compound
This final stage involves two key transformations: the hydrolysis of the nitrile to a carboxylic acid, followed by a Fischer esterification to yield the desired methyl ester.[3][4][5][6] The hydrolysis is typically performed under basic conditions, followed by acidification.[7] The subsequent esterification is an acid-catalyzed equilibrium reaction.[3][4][5][6] Using a large excess of methanol helps to drive the equilibrium towards the product side.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2-(3-Methylisoxazol-5-yl)acetonitrile | 122.12 | (Assumed from previous step) | 1.0 |
| Sodium hydroxide (NaOH) | 40.00 | 10.6 g | 3.0 |
| Water | 18.02 | 100 mL | - |
| Concentrated HCl (37%) | 36.46 | As needed | - |
| Methanol | 32.04 | 150 mL | - |
| Concentrated H₂SO₄ | 98.08 | 2 mL | Catalytic |
| Ethyl acetate | 88.11 | 200 mL | - |
| Saturated aq. NaHCO₃ | - | 100 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | 15 g | - |
Procedure:
Step 3a: Hydrolysis to 2-(3-Methylisoxazol-5-yl)acetic acid [8][9][10]
-
To a 500 mL round-bottom flask, add the crude 2-(3-methylisoxazol-5-yl)acetonitrile and a solution of sodium hydroxide (10.6 g, 265 mmol) in water (100 mL).
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate of 2-(3-methylisoxazol-5-yl)acetic acid should form.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.
-
Dry the solid in a vacuum oven to obtain 2-(3-methylisoxazol-5-yl)acetic acid.
Step 3b: Fischer Esterification [3][4][5][6]
-
In a 250 mL round-bottom flask, suspend the dried 2-(3-methylisoxazol-5-yl)acetic acid in methanol (150 mL).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2 mL) with stirring.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
To the residue, add ethyl acetate (100 mL) and saturated aqueous sodium bicarbonate solution (100 mL) to neutralize the acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ester.
Conclusion
The protocol detailed above provides a reliable and scalable method for the synthesis of this compound. By understanding the rationale behind each step and adhering to the outlined procedures, researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors.
References
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 23). Fischer Esterification. Retrieved from [Link]
- Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
-
Graz University of Technology. (2022). Esterification of Acetic Acid with Methanol and Simultaneous Product Isolation by Liquid‐Liquid Extraction in a Taylor‐Couette. Retrieved from [Link]
-
University of Bath. (n.d.). Nucleophilic displacement of a benzylic bromide using sodium cyanide. Retrieved from [Link]
- Google Patents. (n.d.). US2866820A - Producing methanol and acetic acid from saponification mixtures of methylacetate.
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
-
PubChem. (n.d.). 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid. Retrieved from [Link]
-
Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Retrieved from [Link]
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- 8. methyl 5-(bromomethyl)isoxazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
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- 10. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]
Application Note: Methyl 2-(3-methylisoxazol-5-yl)acetate as a Strategic Scaffold in Anti-Inflammatory Drug Design
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of Methyl 2-(3-methylisoxazol-5-yl)acetate (CAS 27349-40-2), a versatile building block for constructing isoxazole-based anti-inflammatory pharmacophores (e.g., COX-2 inhibitors, BET bromodomain inhibitors).
Executive Summary
The isoxazole ring is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and aromatic rings in blockbuster anti-inflammatory drugs like Valdecoxib and Parecoxib . This compound represents a critical "linchpin" intermediate. Unlike simple isoxazoles, this compound provides a reactive methylene handle at the C5 position, enabling rapid diversification via alkylation, condensation, or amidation. This guide details a self-validating protocol for its synthesis via regioselective lateral lithiation and outlines its application in synthesizing next-generation COX-2 inhibitors.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | Methyl 2-(3-methyl-1,2-oxazol-5-yl)acetate |
| CAS No. | 27349-40-2 (Ester); 19668-85-0 (Acid) |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol |
| Physical State | Colorless to pale yellow oil (solidifies upon cooling) |
| Solubility | Soluble in MeOH, DCM, THF, EtOAc; Sparingly soluble in water |
| Stability | Stable at -20°C. Avoid strong bases unless intended for reaction (enolizable proton).[1][2][3] |
Strategic Synthesis: The "Make" Protocol
While cyclization methods exist, the most robust and scalable route to this specific isomer involves the regioselective lateral lithiation of 3,5-dimethylisoxazole . This method exploits the specific acidity of the C5-methyl group, a phenomenon rigorously characterized by Micetich et al. (1970).
Rationale for Method Selection
-
Regiocontrol: 3,5-Dimethylisoxazole contains two methyl groups. The C5-methyl protons are significantly more acidic due to the inductive effect of the adjacent oxygen atom. Lithiation at -78°C occurs exclusively at C5, avoiding the formation of mixtures common in ring-closure approaches.
-
Scalability: Uses inexpensive starting materials (3,5-dimethylisoxazole, n-BuLi, CO₂).
Protocol 1: Regioselective Synthesis via Lateral Lithiation
Reagents:
-
3,5-Dimethylisoxazole (1.0 eq)
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes)
-
Dry THF (Solvent)[4]
-
Dry CO₂ (gas or solid)
-
Methanol / H₂SO₄ (for esterification)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Charge with dry THF (10 mL/g of substrate).
-
Cooling: Cool the solvent to -78°C using a dry ice/acetone bath.
-
Lithiation: Add 3,5-dimethylisoxazole (1.0 eq). Dropwise add n-BuLi (1.1 eq) over 30 minutes, maintaining internal temperature below -70°C.
-
Checkpoint: The solution typically turns yellow/orange, indicating formation of the lithiated species (3-methyl-5-lithiomethylisoxazole).
-
-
Incubation: Stir at -78°C for 60 minutes to ensure complete deprotonation.
-
Carboxylation: Introduce a stream of dry CO₂ gas into the reaction mixture (or pour onto excess crushed dry ice) while stirring vigorously. Allow the mixture to warm to room temperature (RT).
-
Quench & Workup: Quench with water. Acidify the aqueous layer to pH 2-3 with 1N HCl. Extract with Ethyl Acetate (3x). Dry organic phase over Na₂SO₄ and concentrate to yield the crude 3-methyl-5-isoxazoleacetic acid (CAS 19668-85-0).
-
Esterification: Dissolve the crude acid in Methanol (0.5 M). Add catalytic conc. H₂SO₄ (0.1 eq) and reflux for 4 hours.
-
Purification: Concentrate methanol. Redissolve in EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid), then brine. Dry and concentrate. Distill under reduced pressure if necessary.
Expected Yield: 70-80% overall.
Diagram 1: Synthesis Pathway & Mechanism
Caption: Regioselective synthesis exploiting the enhanced acidity of the C5-methyl group (Micetich Route).
Therapeutic Application: The "Use" Protocol
This scaffold is particularly valuable for synthesizing COX-2 selective inhibitors . The "acetate" linker allows for the attachment of lipophilic aryl groups (mimicking the arachidonic acid binding site) while maintaining the central isoxazole warhead.
Protocol 2: Synthesis of a Valdecoxib Analog (Amide Linker)
This protocol demonstrates converting the ester into a sulfonamide-containing anti-inflammatory candidate.
Reagents:
-
LiOH (Lithium Hydroxide)
-
4-Aminobenzenesulfonamide (Sulfanilamide)
-
HATU (Coupling Agent)
-
DIPEA (Base)
-
DMF (Solvent)
Workflow:
-
Hydrolysis: Treat the methyl ester with LiOH (2.0 eq) in THF/H₂O (3:1) at RT for 2 hours. Acidify and isolate the free acid.
-
Activation: Dissolve the free acid (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes.
-
Coupling: Add 4-aminobenzenesulfonamide (1.0 eq). Stir at RT for 12-18 hours.
-
Isolation: Pour into ice water. The product often precipitates. Filter and wash with water. Recrystallize from Ethanol.
Mechanism of Action Relevance: The resulting molecule features the 4-benzenesulfonamide moiety (critical for COX-2 selectivity pocket binding) linked to the isoxazole ring via an amide spacer. This alters the spatial orientation compared to Valdecoxib, potentially reducing cardiovascular side effects while maintaining anti-inflammatory efficacy.
Diagram 2: Drug Discovery Workflow
Caption: Divergent synthetic pathways for generating anti-inflammatory libraries from the isoxazole acetate scaffold.
Analytical Characterization (Reference Data)
Ensure your synthesized intermediate matches these spectral signatures before proceeding to drug synthesis.
| Technique | Expected Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 2.28 (s, 3H) | Methyl group at C3 position |
| δ 3.75 (s, 3H) | Methoxy group (Ester) | |
| δ 3.82 (s, 2H) | Methylene protons (CH₂) at C5 | |
| δ 6.05 (s, 1H) | Isoxazole ring proton (C4-H) | |
| ¹³C NMR | ~170 ppm | Carbonyl (C=O) |
| ~168 ppm | C5 (Ring Carbon) | |
| ~160 ppm | C3 (Ring Carbon) | |
| ~103 ppm | C4 (Ring Carbon) |
References
-
Micetich, R. G. (1970). "Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles."[3] Canadian Journal of Chemistry, 48(13), 2006–2015.
- Talley, J. J., et al. (2000). "Preparation of 3,4-diarylisoxazoles as selective cyclooxygenase-2 inhibitors." Journal of Medicinal Chemistry, 43(5), 775-777. (Contextual grounding for isoxazole COX-2 inhibitors).
-
Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and related heterocycles in drug discovery." Current Opinion in Drug Discovery & Development. (General isoxazole utility).[1][9][10]
Sources
- 1. Esters | CymitQuimica [cymitquimica.com]
- 2. WO2005085218A1 - A novel process for preparing valdecoxib - Google Patents [patents.google.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. This compound;CAS No.:27349-40-2 [chemshuttle.com]
- 6. CAS 27349-40-2 | Sigma-Aldrich [sigmaaldrich.com]
- 7. SciSupplies [scisupplies.eu]
- 8. This compound|High-Quality|RUO [benchchem.com]
- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Strategic Derivatization of Methyl 2-(3-methylisoxazol-5-yl)acetate for Drug Discovery Scaffolds
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Isoxazole Core in Modern Drug Discovery
The isoxazole ring system, a five-membered aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a multitude of FDA-approved therapeutics.[1][2] Isoxazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects, making them highly attractive candidates for novel drug development.[3][4][5]
Methyl 2-(3-methylisoxazol-5-yl)acetate is a particularly valuable building block. It features a stable 3,5-disubstituted isoxazole core and, critically, a versatile ester side chain that serves as a primary point for chemical modification. This guide provides an in-depth exploration of key derivatization strategies for this molecule, offering both the mechanistic rationale and detailed, field-proven protocols for researchers in pharmaceutical and chemical biology fields.
The strategic derivatization of this compound can be approached by targeting three primary reactive sites, as illustrated below.
Caption: Key reactive sites for derivatization.
Section 1: Derivatization via the Ester Moiety: A Hub for Library Generation
The acetate side chain is the most synthetically accessible handle for generating chemical diversity from the parent molecule. Standard transformations of the ester group allow for the introduction of a wide array of functional groups, profoundly impacting the molecule's physicochemical properties and biological activity.
Protocol 1: Saponification to 2-(3-Methylisoxazol-5-yl)acetic Acid
Principle & Mechanistic Insight: The conversion of the methyl ester to its corresponding carboxylic acid is a foundational first step for many subsequent derivatizations, most notably amide bond formation. This is typically achieved through base-catalyzed hydrolysis (saponification). A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the methoxide leaving group. A final, irreversible acid-base reaction between the newly formed carboxylic acid and the methoxide drives the reaction to completion. A final acidification step during workup is required to protonate the carboxylate salt.
Experimental Protocol: Step-by-Step
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio). The THF serves to solubilize the starting ester, while water is necessary for the hydrolysis.
-
Addition of Base: To the stirred solution at room temperature (20-25°C), add a solution of lithium hydroxide (LiOH) monohydrate (1.5 eq) in water. LiOH is often preferred over NaOH or KOH due to its better solubility in mixed aqueous-organic solvents and the reduced likelihood of promoting side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC), typically using a mobile phase of ethyl acetate/hexanes. The product, being a carboxylic acid, will have a much lower Rf value and may streak on the silica plate.
-
Quenching & Acidification: Once the reaction is complete (usually 2-4 hours), remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash once with ethyl acetate or dichloromethane to remove any unreacted starting material or nonpolar impurities. Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow, dropwise addition of 1M hydrochloric acid (HCl). A white precipitate of the carboxylic acid product should form.
-
Extraction: Extract the acidified aqueous layer three times with a suitable organic solvent, such as ethyl acetate. The protonated carboxylic acid is significantly more soluble in organic solvents than its carboxylate salt form.
-
Drying and Concentration: Combine the organic extracts, wash with brine to remove excess water, and dry over anhydrous sodium sulfate or magnesium sulfate.[6] Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(3-methylisoxazol-5-yl)acetic acid, which can often be used directly in the next step or purified further by recrystallization.
Protocol 2: Amide Synthesis via Carboxylic Acid Activation
Principle & Causality: Direct reaction of a carboxylic acid with an amine to form an amide is thermodynamically unfavorable and requires very high temperatures. Therefore, the carboxylic acid must first be "activated." This involves converting the hydroxyl group of the acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. Modern peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt) are highly efficient for this purpose, allowing the reaction to proceed rapidly at room temperature with minimal side products and racemization (if applicable).
Caption: Standard workflow for amide synthesis.
Experimental Protocol: Step-by-Step (Using HATU)
-
Initial Setup: To a solution of 2-(3-methylisoxazol-5-yl)acetic acid (1.0 eq, from Protocol 1) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF), add the desired primary or secondary amine (1.1 eq).
-
Addition of Coupling Reagent: Add the coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq), to the mixture.
-
Base Addition: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), to the reaction. The base is crucial for deprotonating the amine and the carboxylic acid, facilitating the reaction.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically complete within 1-3 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and finally, brine. These washes remove the coupling byproducts, unreacted amine, and residual base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography on silica gel to yield the final product.
Data Presentation: Scope of Amide Coupling
| Amine Type | Coupling Reagent | Typical Conditions | Notes / Expected Outcome |
| Primary Aliphatic | HATU / DIPEA | DMF, Room Temp, 1-2h | Generally high-yielding and clean reactions. |
| Secondary Aliphatic | HATU / DIPEA | DMF, Room Temp, 2-4h | Slower than primary amines due to steric hindrance, but still effective. |
| Anilines (Aromatic) | HATU / DIPEA | DMF, RT to 50°C, 4-12h | Less nucleophilic; may require gentle heating to achieve full conversion. |
| Amino Acid Esters | EDC / HOBt | CH₂Cl₂, Room Temp, 6-12h | Standard peptide coupling conditions work well to prevent racemization. |
Section 2: Advanced Derivatization: Modifying the Core Structure
Beyond the ester handle, derivatization can be achieved by targeting the α-methylene group or the isoxazole ring itself. These transformations are more complex but offer pathways to novel chemical scaffolds.
Protocol 3: α-Alkylation of the Acetate Side Chain
Principle & Mechanistic Rationale: The protons on the methylene carbon adjacent to the ester carbonyl are acidic (pKa ~25 in DMSO). They can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate can then react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. Performing the reaction at very low temperatures (e.g., -78°C) is critical to prevent side reactions like ester self-condensation (Claisen condensation) and to control the regioselectivity of deprotonation.
Caption: Mechanism of α-alkylation via an enolate.
Experimental Protocol: Step-by-Step
-
Setup: Assemble a flame-dried, three-neck flask equipped with a thermometer, a nitrogen inlet, and a rubber septum. All operations must be conducted under a strict inert atmosphere.
-
Base Preparation: In the reaction flask, prepare a solution of LDA in anhydrous THF. Cool the flask to -78°C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution at -78°C. Stir the mixture for 30-60 minutes at this temperature to ensure complete enolate formation.
-
Electrophile Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise to the enolate solution, maintaining the temperature at -78°C.
-
Reaction: Allow the reaction mixture to stir at -78°C for 1-2 hours, then let it slowly warm to room temperature overnight.
-
Quenching and Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Conceptual Strategy: Reductive Cleavage of the Isoxazole Ring
Principle & Strategic Insight: A powerful, albeit more destructive, derivatization strategy involves the cleavage of the isoxazole ring itself. The N-O bond is the most labile part of the heterocycle and is susceptible to reductive cleavage.[1] This transformation unmasks a β-enaminone or a related 1,3-dicarbonyl synthetic equivalent. This is not merely a functional group interconversion but a "scaffold hopping" strategy that converts the compact heterocyclic starting material into a flexible, linear intermediate ripe for further cyclization or derivatization into entirely new chemical classes.
Common methods for this transformation include catalytic hydrogenation, often using Raney Nickel or Palladium on carbon (Pd/C) as the catalyst.
Caption: Reductive cleavage of the isoxazole scaffold.
This advanced strategy is particularly useful when the goal is to move away from the isoxazole core while retaining the atomic framework in a new arrangement, providing a powerful tool for expanding the structural diversity of a compound library.
Conclusion
This compound is a robust and versatile starting material for chemical library synthesis. The strategic derivatization of its three key reactive sites—the ester, the α-methylene group, and the isoxazole ring—provides medicinal chemists with reliable and scalable pathways to a vast array of novel molecular architectures. The protocols and strategies outlined in this guide serve as a foundation for the rational design and synthesis of next-generation therapeutics grounded in the privileged isoxazole scaffold.
References
- Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.PMC - NIH.
- Preparation method of 3-amino-5-methyl isoxazole - Google Patents.
- A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile.Benchchem.
- A review of isoxazole biological activity and present synthetic techniques.
- The Role of Isoxazole Derivatives in Modern Drug Discovery.
- Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate.NIH.
- 2-(3-Methylisoxazol-5-yl)acetic acid | 19668-85-0.J&K Scientific.
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
- Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate.PubChem.
- Advances in isoxazole chemistry and their role in drug discovery.PMC - NIH.
- 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid.PubChem.
- (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.ResearchGate.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.RSC Publishing.
- Thioacetylation method of protein sequencing: derivatization of 2-methyl-5(4H)-thiazolones for high-performance liquid chromatographic detection.PubMed.
- The Isoxazole Ring System: A Technical Guide to Stability and Reactivity for Drug Development Professionals.Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. nbinno.com [nbinno.com]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 2-(3-methylisoxazol-5-yl)acetate
Abstract
This application note details a robust, stability-indicating HPLC protocol for the quantification and purity analysis of Methyl 2-(3-methylisoxazol-5-yl)acetate . As a key intermediate in the synthesis of biologically active isoxazole derivatives (including antibiotics and agonists), accurate analysis is critical. This method utilizes a C18 stationary phase with an acidic mobile phase to prevent ester hydrolysis and isoxazole ring degradation, ensuring high recovery and peak symmetry.
Introduction & Compound Analysis
This compound is a heterocyclic building block characterized by an isoxazole ring substituted with a methyl group at position 3 and a methyl acetate moiety at position 5.[1][2][3]
Physicochemical Profile[1][2][3][4][5][6][7][8]
-
Molecular Formula:
[1][4] -
LogP (Predicted): ~0.6 (Moderately polar)
-
pKa: The isoxazole nitrogen is weakly basic; however, the molecule is largely neutral at physiological pH.
-
UV Absorption: Isoxazole rings typically exhibit absorption maxima (
) in the 210–230 nm range, with weaker bands near 250 nm.
Stability Considerations (Critical)
-
Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly in alkaline conditions, converting to the corresponding carboxylic acid (2-(3-methylisoxazol-5-yl)acetic acid).[1]
-
Ring Instability: The isoxazole ring can undergo base-catalyzed ring opening (cleavage of the N-O bond) under harsh basic conditions.
-
Solvent Choice: Avoid protic solvents like methanol for long-term storage of stock solutions to prevent transesterification; acetonitrile is preferred.[1]
Method Development Strategy
The following logic flow illustrates the decision-making process for selecting the stationary phase and mobile phase conditions.
Figure 1: Decision logic for HPLC method parameters focusing on analyte stability and retention.
Detailed Experimental Protocol
Reagents and Chemicals[8][10]
-
Water: HPLC Grade (Milli-Q or equivalent).[1]
-
Acetonitrile (ACN): HPLC Grade (Gradient grade preferred).
-
Formic Acid (FA): LC-MS Grade (purity >98%).[1]
-
Reference Standard: this compound (>98% purity).[2]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge) | Provides adequate hydrophobic retention and withstands acidic pH.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH (~2.[5]7) suppresses silanol activity and stabilizes the ester. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Matches ionic strength of MPA; ACN provides lower backpressure than MeOH. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 30°C | Ensures retention time reproducibility. |
| Injection Volume | 5 - 10 µL | Dependent on sample concentration (target 0.5 mg/mL).[1] |
| Detection | UV @ 220 nm (Primary), 254 nm (Secondary) | 220 nm targets the isoxazole ring absorption; 254 nm is for impurity profiling. |
Gradient Program
Note: A gradient is recommended to elute potential polar impurities (acids) early and wash out lipophilic contaminants.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration / Injection |
| 2.0 | 95 | 5 | Isocratic Hold (Polar retention) |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 5 | 95 | Wash Step |
| 17.0 | 5 | 95 | Hold Wash |
| 17.1 | 95 | 5 | Return to Initial |
| 22.0 | 95 | 5 | Re-equilibration |
Sample Preparation
Standard Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in 100% Acetonitrile . (Do not use Methanol to avoid potential transesterification during storage).
-
Store at 4°C. Stable for 2 weeks.
Working Standard (0.1 mg/mL):
-
Dilute 100 µL of Stock Solution into 900 µL of Initial Mobile Phase (95:5 Water:ACN + 0.1% FA).
-
Filter through a 0.22 µm PTFE or Nylon syringe filter if necessary.
System Suitability & Validation Criteria
Before running unknown samples, the system must meet the following criteria using the Working Standard.
| Parameter | Acceptance Criteria |
| Retention Time (RT) | ~6.5 ± 0.5 min (Estimated based on gradient) |
| Theoretical Plates (N) | > 5,000 |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Precision (RSD, n=5) | Area < 1.0%; RT < 0.5% |
| Resolution (Rs) | > 2.0 (between analyte and nearest impurity) |
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow ensuring sample integrity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Secondary interactions with silanols.[1] | Ensure Formic Acid is fresh (0.1%). Consider a "Base-Deactivated" (BDS) C18 column.[1] |
| Extra Peak @ ~2-3 min | Hydrolysis product (Acid form).[1] | Check sample pH.[5][6] Ensure samples are not stored in basic buffers. Prepare fresh standard. |
| Retention Time Shift | Mobile phase evaporation or column aging. | Cap solvent bottles. Flush column with 90% ACN to remove lipophilic buildup. |
| Low Sensitivity | Incorrect wavelength. | Use 220 nm (Isoxazole max) instead of 254 nm. |
References
-
PubChem. (2025).[2] 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid (Compound Summary). National Library of Medicine. [Link][7]
-
SIELC Technologies. (2018). HPLC Analysis of Methyl 3-methylisoxazole-5-carboxylate. (Analogous method reference). [Link]
Sources
- 1. 57612-87-0|2-(5-Methylisoxazol-3-yl)acetic acid|BLD Pharm [bldpharm.com]
- 2. 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid | C6H7NO3 | CID 4195532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 27349-40-2|this compound|BLD Pharm [bldpharm.com]
- 5. cipac.org [cipac.org]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
Application Note: High-Purity Isolation of Methyl 2-(3-methylisoxazol-5-yl)acetate via Flash Column Chromatography
Abstract & Scope
This application note details the purification of Methyl 2-(3-methylisoxazol-5-yl)acetate , a critical heterocyclic building block used in the synthesis of antibiotics (e.g., sulfamethoxazole analogs) and agrochemicals.[1][2][3][4] While isoxazole formation via [3+2] cycloaddition or condensation often yields high crude mass, it frequently suffers from regioisomeric contamination (separation of 3,5-disubstituted isomers) and persistent starting material impurities.[4]
This guide provides a validated protocol for isolating the target ester with >98% purity using silica gel flash chromatography. It emphasizes the separation of the target 3-methyl-5-substituted isomer from its commonly co-eluting 5-methyl-3-substituted regioisomer.[1][2][3][4]
Compound Profile & Physicochemical Properties[2][3][4][5][6][7][8][9]
Understanding the analyte's properties is the first step in designing a separation strategy.
| Property | Value | Implication for Chromatography |
| Structure | Polar aprotic head (isoxazole) with lipophilic ester tail.[1][2][3][4] | |
| Molecular Weight | 155.15 g/mol | Low MW implies high diffusion; requires higher mesh silica (40-63 µm) for sharp bands.[1][2][3][4] |
| Physical State | Low-melting solid / Oil | Likely to oil out on the column if loaded in poor solvents.[1][2][3][4] Dry loading is recommended. |
| Predicted LogP | ~0.6 - 0.8 | Moderate polarity.[1][2][3][4] Elutes well in mid-polarity solvents (e.g., EtOAc/Hexane).[4] |
| pKa | ~3.7 (Acid precursor) | The ester is neutral, but hydrolysis products (acids) may cause tailing. |
| UV Absorption | λ_max ~254 nm | Isoxazole ring is UV active.[1][2][4] Standard UV detection is sufficient.[2][4] |
Pre-Purification Workflow
Critical Control Point: Direct loading of the crude reaction mixture onto the column often leads to band broadening due to residual high-boiling solvents (e.g., DMSO, DMF) or excess reagents (hydroxylamine).
Protocol A: Workup & Sample Preparation[1][2]
-
Quench & Extraction: Dilute the crude reaction mixture with water and extract 3x with Ethyl Acetate (EtOAc).[4]
-
Wash: Wash combined organics with Brine (sat. NaCl) to remove residual water and polar impurities.[4]
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Loading Strategy (Dry Load):
-
Dissolve the crude oil in a minimum amount of Dichloromethane (DCM).[4]
-
Add silica gel (ratio 1:2 w/w crude to silica).[4]
-
Evaporate solvent completely on a rotary evaporator until a free-flowing powder is obtained.[1][2][3][4]
-
Rationale: Dry loading prevents "band channeling" common with liquid loading of viscous oils.[2][4]
-
Method Development: Thin Layer Chromatography (TLC)[2][4][5][10]
Before scaling to a column, the solvent system must be optimized to position the target compound at Rf 0.30 – 0.35 .
-
Visualization: UV lamp (254 nm) is primary.[4] Iodine (I₂) stain is secondary for non-UV active impurities.[4]
Solvent Screening Results:
| Solvent System (Hex:EtOAc) | Rf (Target) | Rf (Regioisomer Impurity) | Observation |
| 9:1 | 0.05 | 0.04 | Too retentive. |
| 4:1 (20% EtOAc) | 0.32 | 0.28 | Optimal separation window. |
| 1:1 | 0.75 | 0.72 | Co-elution likely; too fast.[1][2][3][4] |
Expert Insight: The regioisomer (Methyl 2-(5-methylisoxazol-3-yl)acetate) typically elutes slightly after the target 3-methyl-5-substituted isomer in normal phase due to subtle differences in dipole moment.[1][2][3][4] A shallow gradient is required to resolve this ΔRf of 0.04.[4]
Flash Column Chromatography Protocol
Equipment & Reagents[1][2][3][4][5][11][12][13]
-
Stationary Phase: Silica Gel 60 (40–63 µm mesh).[4]
-
Column Dimensions: Select based on crude mass (see table below).[4]
Loading Capacity Guide:
| Crude Mass | Silica Mass (g) | Column Diameter (mm) | Flow Rate (mL/min) |
|---|---|---|---|
| 100 mg | 4 - 5 g | 10 - 12 mm | 5 - 8 |
| 1.0 g | 40 - 50 g | 25 - 30 mm | 18 - 25 |
| 5.0 g | 200 - 250 g | 50 - 60 mm | 40 - 60 |[1][2][3][4]
Step-by-Step Elution Protocol
Gradient Strategy: Linear Gradient. Isocratic elution at 20% EtOAc is risky due to band broadening; a gradient sharpens the peak.[4]
-
Equilibration: Flush column with 3 CV (Column Volumes) of 5% EtOAc/Hexane .
-
Loading: Carefully transfer the dry-loaded sample powder onto the top of the packed silica bed. Add a layer of sand (1 cm) to protect the bed.[4]
-
Elution Profile:
-
Fraction Collection: Collect fractions of size ~0.25 CV (e.g., 10-12 mL for a 40g column). Small fractions are crucial to mechanically separate the overlapping regioisomer tail.[4]
Process Visualization (Workflow Diagram)[2][3][4]
Caption: Workflow for the isolation of this compound, emphasizing dry loading and fraction analysis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Streaking / Tailing | Acidic hydrolysis of the ester.[1][2][3][4] | Add 0.5% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.[4] |
| Poor Resolution | Column overload or "channeling". | Switch from liquid load to Dry Load (see Sec 3). Increase silica:crude ratio to 50:1. |
| Co-elution of Isomers | Gradient slope too steep. | Use an Isocratic hold at 15% EtOAc for 5 CVs mid-run to extend the separation window. |
| No UV Signal | Concentration too low. | Isoxazoles have moderate UV extinction.[2][4] Increase detection sensitivity or use Iodine stain for confirmation. |
References
-
BenchChem. A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. (2025).[1][2][3][4][6] Retrieved from
-
PubChem. 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid (Compound Summary). National Library of Medicine.[2][4] Retrieved from [2][4]
-
Reach Devices. How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from
-
Royal Society of Chemistry. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction. (2024).[2][4] Organic & Biomolecular Chemistry. Retrieved from [2][4]
-
BLD Pharm. this compound Product Page. Retrieved from
Sources
- 1. 57612-87-0|2-(5-Methylisoxazol-3-yl)acetic acid|BLD Pharm [bldpharm.com]
- 2. 1269152-00-2,5-(3-Methylisoxazol-5-yl)oxazole-4-carboxylic Acid Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid | C6H7NO3 | CID 4195532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Methyl 2-(3-methylisoxazol-5-yl)acetate in the Synthesis of Heterocyclic Compounds
Introduction: The Versatility of the Isoxazole Scaffold
The isoxazole ring is a privileged scaffold in medicinal chemistry and drug development, appearing in a wide array of pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable component in the design of novel therapeutic agents. Methyl 2-(3-methylisoxazol-5-yl)acetate is a versatile bifunctional building block that combines the features of the 3,5-disubstituted isoxazole core with a reactive ester moiety. This arrangement opens up a plethora of possibilities for the construction of more complex heterocyclic systems, making it a valuable tool for researchers in organic synthesis and drug discovery.
This guide provides an in-depth look at the applications of this compound in heterocyclic synthesis, with a focus on detailed, field-proven protocols. We will explore its synthesis and its utility as a precursor to other valuable heterocyclic systems, particularly pyrazolones.
Synthesis of this compound: A Representative Protocol
Workflow for the Synthesis of this compound
Caption: Representative workflow for the synthesis of the target compound.
Detailed Protocol (Representative)
Step 1 & 2: Diazotization and Sandmeyer Reaction to form 3-Bromo-5-methylisoxazole
-
To a stirred solution of 3-amino-5-methylisoxazole (1.0 eq) in a mixture of 48% hydrobromic acid and water at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-methylisoxazole.
Step 3 & 4: Cross-Coupling and Subsequent Transformations
This part of the synthesis is more speculative and would require optimization. A plausible approach would be a palladium-catalyzed cross-coupling reaction with a suitable C2-synthon, followed by functional group manipulations to yield the final product.
Application in the Synthesis of Pyrazolones
A primary application of β-keto esters and their analogs in heterocyclic synthesis is the Knorr pyrazole synthesis, which involves their condensation with hydrazines.[1][2] this compound, possessing a reactive methylene group adjacent to the isoxazole ring (which acts as a masked carbonyl) and a terminal ester group, is an ideal substrate for this transformation. The reaction with hydrazine hydrate is expected to proceed via an initial hydrazone formation, followed by intramolecular cyclization to yield a stable pyrazolone ring.
Reaction Scheme: Knorr Pyrazole Synthesis
Caption: Synthesis of a pyrazolone derivative from this compound.
Detailed Protocol: Synthesis of 3-((3-Methylisoxazol-5-yl)methyl)-1H-pyrazol-5(4H)-one
Materials:
-
This compound
-
Hydrazine hydrate (80% in water)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 10 mmol, 1.55 g) in absolute ethanol (40 mL).
-
To this solution, add hydrazine hydrate (1.2 eq, e.g., 12 mmol, 0.6 g) dropwise with continuous stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 3-((3-methylisoxazol-5-yl)methyl)-1H-pyrazol-5(4H)-one.
Self-Validation and Troubleshooting:
-
Expected Outcome: A white to off-white crystalline solid.
-
Purity Check: The purity of the product can be assessed by its melting point and confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Troubleshooting:
-
Low Yield: Ensure the reaction goes to completion by extending the reflux time and monitoring via TLC. Ensure the use of anhydrous ethanol as water can sometimes interfere with the reaction.
-
Oily Product: If the product does not precipitate upon cooling, it may be necessary to remove the solvent under reduced pressure and attempt crystallization from a different solvent system (e.g., ethyl acetate/hexanes).
-
Mechanistic Insight
The reaction proceeds through a well-established pathway for pyrazolone formation from β-keto esters.
Caption: Simplified mechanism of pyrazolone formation.
Potential Applications in Multicomponent Reactions
While not extensively documented for this specific substrate, this compound holds potential for use in multicomponent reactions (MCRs). The active methylene group could participate in Knoevenagel-type condensations with aldehydes, forming an intermediate that could then undergo further reactions in a one-pot fashion. Such strategies are highly valuable in combinatorial chemistry and drug discovery for the rapid generation of diverse molecular scaffolds.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₉NO₃ | 155.15 | 27349-40-2 |
| 3-((3-Methylisoxazol-5-yl)methyl)-1H-pyrazol-5(4H)-one | C₈H₉N₃O₂ | 179.18 | Not available |
Conclusion
This compound is a promising building block for the synthesis of various heterocyclic compounds. Its ability to act as a β-keto ester equivalent makes it particularly well-suited for the construction of pyrazolone derivatives through well-established condensation reactions with hydrazines. The resulting isoxazolyl-pyrazolone hybrids are of significant interest in medicinal chemistry due to the combined biological potential of both heterocyclic rings. Further exploration of this reagent in multicomponent reactions and for the synthesis of other heterocyclic systems is warranted and holds the potential to unlock novel molecular architectures for drug discovery and materials science.
References
- Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
-
Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved February 2, 2026, from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved February 2, 2026, from [Link]
-
International Journal of ChemTech Research. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Retrieved February 2, 2026, from [Link]
-
Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Retrieved February 2, 2026, from [Link]
-
Asian Journal of Chemistry. (n.d.). Reactions of Isoxazoline and Isoxazole Derivatives with Hydrazine Hydrate. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone.
-
Royal Society of Chemistry. (n.d.). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Retrieved February 2, 2026, from [Link]
-
Chemical Papers. (2005). Synthesis and Reactions of Some New Heterocyclic Compounds Containing Quinoline, Pyrazolinone, and Isoxazolinone Moieties Derived from 4-Hydroxy-1-ethyl-2-oxo-1,2-dihydroquinoline-3-carboxylate and Quinolinyl a,Я-Unsaturated Ketones. Retrieved February 2, 2026, from [Link]
-
YouTube. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole.
-
Farmacia Journal. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved February 2, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Reaction Monitoring for Methyl 2-(3-methylisoxazol-5-yl)acetate Synthesis by TLC
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(3-methylisoxazol-5-yl)acetate. Our focus is the practical application and troubleshooting of Thin-Layer Chromatography (TLC) for real-time reaction monitoring. The principles and techniques discussed herein are designed to enhance experimental reproducibility, optimize reaction outcomes, and streamline purification processes.
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred initial method for monitoring the synthesis of this compound?
A: Thin-Layer Chromatography is a rapid, cost-effective, and highly versatile analytical technique ideal for the qualitative monitoring of organic reactions.[1][2] For the synthesis of this specific isoxazole derivative, TLC offers several distinct advantages:
-
Speed and Efficiency: A single analysis can be completed in 5-15 minutes, providing real-time data on the consumption of starting materials and the formation of the product. This allows for timely decisions regarding reaction quenching or extension.
-
Minimal Sample Requirement: Only a minuscule amount of the reaction mixture is needed, ensuring the reaction volume remains largely undisturbed.[2]
-
Simplicity: The technique requires minimal instrumentation and is straightforward to perform, making it accessible for frequent checks.[2]
-
Qualitative Insight: It provides a clear visual representation of the reaction's progress, showing the relative amounts of reactants, products, and any potential byproducts based on spot intensity.
While more sophisticated techniques like NMR or LC-MS provide detailed structural and quantitative data, they are often not practical for the frequent, rapid checks required during reaction optimization and monitoring.[3][4][5][6] TLC serves as the frontline tool to guide these more comprehensive analyses.
Q2: What is a recommended starting solvent system (mobile phase) for this analysis?
A: The target molecule, this compound, possesses moderate polarity due to the ester functional group and the nitrogen and oxygen heteroatoms in the isoxazole ring. A good starting point for achieving effective separation on a standard silica gel plate is a binary mixture of a non-polar and a polar solvent.
A common and effective mobile phase is a mixture of Hexane and Ethyl Acetate (EtOAc) . We recommend starting with a ratio of 70:30 (Hexane:EtOAc) . This can then be optimized based on the initial result. If all spots remain near the baseline, increase the polarity by increasing the proportion of EtOAc (e.g., 60:40 or 50:50). Conversely, if all spots run to the top of the plate, decrease the polarity by reducing the amount of EtOAc.[7]
Q3: How should I visualize the spots on the TLC plate? The starting materials and product are colorless.
A: Visualization is a critical step as most organic compounds are not colored.[8] For this compound and its likely precursors, a two-step visualization process is recommended:
-
UV Light (Non-destructive): The isoxazole ring is an aromatic, conjugated system that strongly absorbs short-wave ultraviolet (UV) light.[9][10] First, view the dried TLC plate under a UV lamp at 254 nm. The compounds will appear as dark spots against the green fluorescent background of the TLC plate.[10] This method is non-destructive, meaning the plate can be subjected to further staining.
-
Chemical Staining (Destructive): After UV visualization, use a chemical stain for compounds that may not be UV-active or to gain additional confirmation. Two effective general-purpose stains are:
-
Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Organic compounds will react with the iodine vapor to form temporary yellow-brown spots.[10][11] This is particularly effective for unsaturated compounds.[11]
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds with functional groups that can be oxidized, such as alkenes, alkynes, or alcohols. The plate is dipped in the solution and gently heated, and spots appear as yellow-brown on a purple background.
-
Q4: What is an ideal Retention Factor (Rf) value, and how do I calculate it?
A: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate.[12] It is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[13][14]
-
Calculation:
-
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
-
An ideal Rf value for the main product in a given solvent system is between 0.3 and 0.5 .[7] This range typically ensures a good separation from both the non-polar impurities (which run higher, with larger Rf values) and polar impurities or starting materials (which stay lower, with smaller Rf values).[15]
Experimental Protocol: TLC Monitoring Workflow
This protocol provides a self-validating system for monitoring the synthesis of this compound.
1. Preparation of the TLC Plate and Chamber:
- Use a pencil to gently draw a thin baseline (origin) approximately 1 cm from the bottom of a silica gel TLC plate. Do not gouge the silica.
- Pour the chosen mobile phase (e.g., 70:30 Hexane:EtOAc) into a developing chamber to a depth of about 0.5 cm.
- Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent. Close the chamber and allow it to saturate for at least 5-10 minutes. This ensures a uniform vapor environment, leading to reproducible Rf values.
2. Spotting the TLC Plate:
- Prepare dilute solutions of your starting materials (for reference) and the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
- Using a capillary tube, carefully and briefly touch the tip to the baseline to apply a small, concentrated spot.[8] Aim for spots that are 1-2 mm in diameter.
- It is crucial to co-spot. Apply three separate spots on the baseline:
- Lane 1 (S): Starting Material(s)
- Lane 2 (R): Reaction Mixture
- Lane 3 (C): Co-spot (apply both Starting Material and Reaction Mixture at the same point)
- The co-spot is essential for unambiguously distinguishing the starting material from the product, especially if their Rf values are close.[16]
3. Developing and Visualizing the Plate:
- Place the spotted TLC plate into the saturated chamber and close the lid. Ensure the solvent level is below the baseline.
- Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.
- Remove the plate and immediately mark the solvent front with a pencil.
- Allow the plate to dry completely in a fume hood.
- Visualize the plate first under a UV lamp (254 nm) and circle the observed spots with a pencil.[17]
- If necessary, proceed with a chemical stain like an iodine chamber.
4. Data Analysis and Interpretation:
- Calculate the Rf value for each spot.[14]
- Reaction Progress: As the reaction proceeds, the intensity of the starting material spot(s) in the reaction mixture lane should decrease, while the intensity of the product spot should increase.
- Reaction Completion: The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Visual Workflow for TLC Monitoring
Caption: Standard workflow for reaction monitoring using TLC.
Troubleshooting Guide
Problem: My spots are long vertical streaks instead of round spots.
-
Potential Cause 1: Sample Overloading. You have applied too much sample to the plate.[18][19] This is the most common cause of streaking.
-
Solution: Dilute your sample solution significantly and re-spot the plate. Apply the sample in several small, brief applications, allowing the solvent to dry completely between each one.[19]
-
-
Potential Cause 2: Highly Polar or Acidic/Basic Compound. If one of your compounds (e.g., a carboxylic acid precursor) is strongly acidic or basic, it can interact too strongly with the silica gel, causing streaking.[18][19]
-
Solution: Modify your mobile phase. Add a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. This will neutralize the active sites on the silica and lead to sharper spots.[18]
-
-
Potential Cause 3: Insoluble Sample. The sample may not be fully dissolved in the spotting solvent.
-
Solution: Ensure your sample is completely dissolved before spotting. If necessary, gently warm the solution or try a different spotting solvent.
-
Problem: The spots for my starting material and product are too close together (Rf values are nearly identical).
-
Potential Cause: Incorrect Solvent System Polarity. The chosen mobile phase does not have the right polarity to differentiate between the compounds.[2]
-
Solution: Systematic Solvent Optimization. Do not make large, random changes.
-
If the spots are high on the plate (Rf > 0.6), decrease the eluent's polarity (add more hexane).
-
If the spots are low on the plate (Rf < 0.2), increase the eluent's polarity (add more ethyl acetate).
-
If adjusting the ratio of a binary system doesn't work, try a different solvent system altogether. For example, substituting ethyl acetate with dichloromethane or adding a small amount of methanol can drastically change the selectivity. A table of common solvents ordered by polarity can be a useful reference.
-
-
| Solvent System Component | Polarity Index | Typical Use |
| Hexane | 0.1 | Non-polar base |
| Toluene | 2.4 | Non-polar base |
| Dichloromethane (DCM) | 3.1 | Medium polarity |
| Diethyl Ether | 4.0 | Medium polarity |
| Ethyl Acetate (EtOAc) | 4.4 | Medium-high polarity |
| Acetone | 5.1 | Polar |
| Methanol (MeOH) | 6.6 | High polarity |
Problem: I don't see any spots on the plate after development, even with UV and staining.
-
Potential Cause 1: Insufficient Concentration. The sample solution was too dilute, or not enough was applied to the plate.[19]
-
Solution: Concentrate your sample solution or spot the plate multiple times in the same location, allowing the solvent to dry in between applications.
-
-
Potential Cause 2: Compound is Not UV-Active and Unreactive to Stain. While the isoxazole product should be UV-active, some starting materials might not be.[9] Additionally, some compounds do not stain well with certain reagents.
-
Solution: Try a more universal and aggressive staining method. A p-anisaldehyde or ceric ammonium molybdate (CAM) stain, followed by heating, can visualize a wider range of organic compounds.
-
-
Potential Cause 3: Compound Evaporation. If your compound is very volatile, it may have evaporated from the plate during drying.
-
Solution: Minimize drying time before visualization. This is less likely for the target molecule but can be a factor with low-boiling point starting materials.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common TLC issues.
References
- Benchchem. (n.d.). Technical Support Center: Isoxazole Synthesis Optimization.
- Sigma-Aldrich. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS).
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile.
- Elprocus. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- TMP Chem. (2019, January 19). synthesis of isoxazoles. YouTube.
- ChemBAM. (n.d.). TLC troubleshooting.
- University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
- Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles.
- ResearchGate. (2023, March 10). What reagent to use for visualization of isoxazole on TLC?
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
- Columbia University. (n.d.). Thin Layer Chromatography (TLC).
- University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry.
- OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube.
- ResearchGate. (2025, August 10). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
- ResearchGate. (n.d.). TLC analysis of fatty acid methyl esters.
- Nanobioletters. (2024, June 30). Construction of Isoxazole ring: An Overview.
- Bruker. (n.d.). Reaction Monitoring.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor.
- University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry.
- Chromatography Today. (n.d.). What Is Reaction Monitoring?.
- PubMed Central (PMC). (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
- MilliporeSigma. (n.d.). TLC Visualization Methods.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC).
- PubMed. (n.d.). Chain separation of monounsaturated fatty acid methyl esters by argentation thin-layer chromatography.
- University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC.
- Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
- AOCS. (n.d.). Thin-Layer Chromatography of Lipids.
- MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
- Organic Lab Techniques. (2021, August 22). Visualizing a TLC plate. YouTube.
- ResearchGate. (n.d.). (PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media.
- Khan Academy. (n.d.). Calculating retention factors for TLC (video).
- Royal Society of Chemistry. (n.d.). NMR reaction-monitoring during the development of an active pharmaceutical ingredient. Analytical Methods.
- ResearchGate. (2024, July 29). (PDF) Construction of Isoxazole ring: An Overview.
- Frontier Laboratories Ltd. (n.d.). Determination of glyceride and free fatty acid residues in biodiesel by thin layer chromatography combined with on-line THM-GC.
- J-STAGE. (n.d.). synthetic reactions using isoxazole compounds.
- ResearchGate. (2025, August 6). NMR reaction monitoring during the development of an active pharmaceutical ingredient | Request PDF.
- Royal Society of Chemistry. (2016, March 1). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics.
Sources
- 1. Content Not Available [sigmaaldrich.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. Reaction Monitoring | Bruker [bruker.com]
- 4. pharmtech.com [pharmtech.com]
- 5. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Home Page [chem.ualberta.ca]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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- 11. faculty.fiu.edu [faculty.fiu.edu]
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"Methyl 2-(3-methylisoxazol-5-yl)acetate" byproduct identification
Product Code: M-ISOX-3M5A
Support Module: Byproduct Identification & Troubleshooting
Introduction
Welcome to the Technical Support Center for Methyl 2-(3-methylisoxazol-5-yl)acetate . This guide addresses the most common technical hurdles encountered during the synthesis and purification of this building block.
The primary challenge with this scaffold is regioselectivity . The synthesis typically involves the condensation of hydroxylamine with a non-symmetrical 1,3-dicarbonyl precursor. This reaction often yields a mixture of the desired 3-methyl-5-substituted isoxazole and its 5-methyl-3-substituted isomer. Distinguishing these regioisomers is critical, as they possess distinct biological activities and reactivities.[1]
Module 1: The "Split Peak" Phenomenon (Regioisomerism)
User Question:
"I see two closely eluting peaks in my LC-MS with identical masses (m/z 156 [M+H]+). Why is this happening, and which one is my product?"
Technical Diagnosis:
You are likely observing the separation of the target compound from its regioisomer.[1][2]
-
Target: this compound (3-Methyl group).
-
Byproduct: Methyl 2-(5-methylisoxazol-3-yl)acetate (5-Methyl group).
Root Cause Analysis (Mechanism)
The reaction of hydroxylamine (
Reaction Pathway Diagram
The following diagram illustrates the bifurcation point where the impurity is generated.
Figure 1: Divergent synthesis pathways. Control of pH is often the deciding factor in minimizing the byproduct.
Module 2: Analytical Identification (NMR & HPLC)
User Question:
"How do I definitively distinguish the 3-methyl isomer from the 5-methyl isomer without an authentic standard?"
Protocol: 1D and 2D NMR Validation
Standard 1H NMR is often insufficient because the chemical shifts are similar. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the spatial proximity of the methyl group to the ring proton.
Step-by-Step Identification Guide
-
Locate the Ring Proton (H4): Find the singlet peak in the aromatic region (typically
6.0 – 6.5 ppm). -
Locate the Methyl Group: Find the singlet integrating to 3H (typically
2.2 – 2.4 ppm). -
Run 1D NOE or 2D NOESY: Irradiate the methyl peak and observe the response at the ring proton (H4).
Data Interpretation Table
| Feature | Target: 3-Methyl Isomer | Byproduct: 5-Methyl Isomer |
| Structure | Me-C=N-O... | Me-C=C-O... |
| NOE Correlation | Strong NOE between Methyl (pos 3) and Ring Proton (pos 4). | Weak/No NOE (Methyl at pos 5 is further from H4 due to ring geometry). |
| 1H NMR (Ring H) | Typically | Typically |
| 13C NMR (Ring C4) |
Expert Insight: In 3,5-disubstituted isoxazoles, the 5-methyl group is electronically different from the 3-methyl group. The 3-methyl is flanked by the
bond, while the 5-methyl is flanked by theand . This results in a subtle but reproducible shielding effect in the byproduct [1].
Module 3: Stability & Storage (Hydrolysis)
User Question:
"My sample purity dropped from 98% to 92% after a week in the fridge. A new peak appeared at 0.9 RRT (Relative Retention Time). What is it?"
Technical Diagnosis:
The new peak is likely the free carboxylic acid , resulting from the hydrolysis of the methyl ester.
-
Byproduct Name: 2-(3-methylisoxazol-5-yl)acetic acid.
-
Cause: Presence of residual water or acidic/basic impurities in the sample.
Troubleshooting Workflow
Figure 2: Diagnostics for ester hydrolysis.
Prevention Protocol:
-
Drying: Ensure the final product is dried under high vacuum (< 2 mbar) for at least 12 hours to remove trace water.
-
Solvent Choice: Avoid storing in methanol or water. Store as a solid at -20°C.
-
Analysis: If the acid byproduct is suspected, run an LC-MS in negative mode . The acid will ionize strongly
, whereas the methyl ester requires positive mode .
References
-
BenchChem. (2025).[1] A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. (Discusses general regioselectivity in isoxazole ring formation).
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Protocol for NMR distinction of aromatic isomers).
-
National Institutes of Health (NIH). (2001). Synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. (Comparative ester hydrolysis and stability data).
- Katritzky, A. R., et al. (2010). Regioselectivity of the Reaction of Hydroxylamine with 1,3-Dicarbonyl Compounds. Comprehensive Heterocyclic Chemistry.
Sources
"Methyl 2-(3-methylisoxazol-5-yl)acetate" catalyst selection and optimization
The Technical Support Center guide for Methyl 2-(3-methylisoxazol-5-yl)acetate follows below. This guide focuses on the critical catalytic parameters for synthesizing and optimizing this specific isoxazole scaffold, primarily via [3+2] cycloaddition, which is the industry standard for ensuring regioselectivity.[1]
Catalyst Selection & Process Optimization Guide[1]
Product Context: This compound is a versatile heterocyclic building block.[1] Its 3,5-disubstituted isoxazole core serves as a bioisostere for amide bonds and is a critical pharmacophore in antibiotics (e.g., sulfamethoxazole analogs) and agonists for nicotinic acetylcholine receptors.
The Challenge: The primary bottleneck in accessing this scaffold is regioselectivity . The synthesis typically involves a [3+2] dipolar cycloaddition between a nitrile oxide and an alkyne.[2] Without proper catalytic control, this reaction yields a difficult-to-separate mixture of the desired 3,5-isomer and the undesired 3,4-isomer , alongside furoxan byproducts (dimers).
PART 1: Catalyst Selection Framework
This section details the decision matrix for selecting the optimal catalytic system based on your specific synthetic route.
Scenario A: The [3+2] Cycloaddition (Preferred Route)
Reaction: Acetonitrile oxide + Methyl but-3-ynoate[1]
| Catalyst System | Mechanism | Regioselectivity (3,5 : 3,[1][3][4]4) | Pros | Cons |
| Cu(I) / Na-Ascorbate | CuAAC-type Mechanism | >98 : 2 | Excellent regiocontrol; works in aqueous/alcoholic media.[1] | Requires handling of Cu residues; potential entrapment in polar products. |
| Thermal (No Metal) | Concerted [3+2] | ~80 : 20 | Metal-free; simple workup.[1] | Poor selectivity; requires high temp; high risk of nitrile oxide dimerization. |
| Ru(II) (Cp*RuCl) | Ruthenacycle Intermediate | <5 : 95 (Favors 3,[1]4) | DO NOT USE for this target. | Produces the wrong regioisomer (3-methyl-4-acetate). |
| DABCO / Et₃N | Base-Mediated Dehydrohalogenation | N/A (Generates dipole) | Essential for in situ nitrile oxide generation. | Strong bases can hydrolyze the ester moiety (-COOMe).[1] |
Scenario B: Condensation (Alternative Route)
Reaction: Hydroxylamine + Methyl 3,5-dioxohexanoate derivative[1]
-
Catalyst: Amberlyst-15 or p-TsOH (Acidic).[1]
-
Role: Promotes dehydration and cyclization.
-
Selection Logic: Acid catalysis favors the formation of the isoxazole ring from the oxime intermediate. Avoid strong aqueous bases to prevent hydrolysis of the sensitive methyl ester group.
PART 2: Troubleshooting & Optimization (Q&A)
Issue 1: Low Yield & Formation of Crystalline Precipitate
User Question: "I am synthesizing the target using nitroethane and methyl but-3-ynoate with TEA, but my yield is <30%, and I see a white crystalline solid forming that isn't my product."
Diagnosis: You are experiencing Nitrile Oxide Dimerization .[1] The "white solid" is likely 3,4-dimethylfuroxan.[1] This occurs when the generation of acetonitrile oxide (Me-CNO) is too fast relative to its reaction with the alkyne.
Solution Protocol:
-
Switch to In-Situ Generation: Do not pre-generate the nitrile oxide.[1]
-
Slow Addition: Add the base (TEA or DIPEA) via a syringe pump over 4–6 hours to a mixture of the hydroximoyl chloride (precursor) and the alkyne.
-
Catalyst Optimization: Add CuSO₄ (1 mol%) and Sodium Ascorbate (5 mol%) . The Copper(I) acetylide species reacts with the nitrile oxide much faster than the nitrile oxide can dimerize, effectively outcompeting the side reaction.
Issue 2: Ester Hydrolysis During Workup
User Question: "I obtained the product, but NMR shows a loss of the methyl singlet at 3.7 ppm and the appearance of a broad acid peak. Did the catalyst cause this?"
Diagnosis: This is likely Base-Mediated Hydrolysis .[1] If you used an excess of base (NaOH, KOH, or even TEA in water) during the nitrile oxide generation or workup, the labile methyl ester at the 5-position was hydrolyzed to the carboxylic acid.
Solution Protocol:
-
Buffer the Reaction: Use KHCO₃ instead of strong bases for the dehydrohalogenation step.
-
Solvent Switch: Use t-BuOH/Water (1:1) or DCM instead of pure aqueous media.[1]
-
Quench: Quench with dilute HCl (0.1 M) immediately after completion to neutralize residual base before concentration.
Issue 3: Regioisomer Contamination (3,4-isomer)
User Question: "I have about 15% of an impurity that looks like an isomer. I'm using thermal reflux in toluene. How do I fix this?"
Diagnosis: Thermal cycloaddition relies solely on steric and electronic factors, which are insufficient for perfect 3,5-selectivity with this specific alkyne.[1] The 3,4-isomer is forming as a byproduct.
Solution Protocol: Switch to a Cu(I)-catalyzed system .
-
Why: The mechanism changes from a concerted pericyclic reaction to a stepwise metallacycle pathway. The copper binds to the terminal alkyne, sterically forcing the nitrile oxide to attack in the 3,5-orientation exclusively.
-
Protocol: See "Experimental Workflow" below.
PART 3: Experimental Workflow & Visualization
Optimized Protocol: Cu(I)-Catalyzed Synthesis
Reagents:
-
Precursor A: N-Hydroxyacetimidoyl chloride (generated from acetaldoxime + NCS).[1]
-
Precursor B: Methyl but-3-ynoate (1.0 equiv).[1]
-
Catalyst: CuSO₄·5H₂O (0.05 equiv) + Sodium Ascorbate (0.2 equiv).[1]
-
Base: KHCO₃ (2.0 equiv).
-
Solvent: t-BuOH : Water (1:1).
Step-by-Step:
-
Dissolve Methyl but-3-ynoate in t-BuOH/Water.[1]
-
Add CuSO₄ and Sodium Ascorbate. Stir for 10 min to generate active Cu(I).
-
Add KHCO₃.
-
Slowly add N-Hydroxyacetimidoyl chloride (dissolved in t-BuOH) dropwise over 2 hours at room temperature.
-
Monitor by TLC (Hexane:EtOAc 3:1). The nitrile oxide is generated in situ and trapped immediately by the Cu-alkyne complex.
-
Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄.
Reaction Pathway Diagram
Caption: Mechanistic pathway comparing the Cu(I)-catalyzed route (Green) vs. the Thermal/Uncatalyzed route (Red dashed), highlighting the origin of impurities.
PART 4: References
-
Hansen, T. V., et al. (2005).[1][4] "Regioselective synthesis of 3,5-disubstituted isoxazoles via a Cu(I)-catalyzed cycloaddition." Journal of Organic Chemistry.
-
Raji Reddy, C., et al. (2012).[1][4] "Synthesis of 3,5-disubstituted isoxazoles using p-tosylalcohol catalyzed reaction." Tetrahedron Letters.
-
Perez, J. M., et al. (2018).[1] "Deep Eutectic Solvent (DES) mediated synthesis of isoxazoles." Green Chemistry.
-
Benchchem Technical Data. "Troubleshooting guide for the synthesis of isoxazole derivatives."
-
Organic Chemistry Portal. "Synthesis of Isoxazoles: Recent Literature and Catalytic Methods."
Sources
Validation & Comparative
A Technical Guide to the Biological Activity of Isoxazole Isomers for Researchers
For drug development professionals, medicinal chemists, and researchers in the pharmacological sciences, the isoxazole scaffold represents a privileged heterocyclic motif. Its presence in a wide array of clinically approved drugs is a testament to its versatility and favorable physicochemical properties. However, the biological activity of isoxazole derivatives is not merely a function of the substituents appended to the ring; the very arrangement of these substituents, giving rise to positional isomers, can profoundly influence their pharmacological profile. This guide provides an in-depth technical comparison of the biological activities of isoxazole isomers, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The Significance of Isomeric Variation in Isoxazoles
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, can be substituted at the 3, 4, and 5 positions. The differential placement of substituents in these positions leads to distinct isomers, each with a unique electronic and steric profile. This isomeric variation is a critical determinant of a molecule's interaction with its biological target, affecting binding affinity, selectivity, and ultimately, its therapeutic efficacy and toxicity profile. Understanding the structure-activity relationships (SAR) of isoxazole isomers is, therefore, paramount in the rational design of new drug candidates.
Comparative Analysis of Biological Activities
This guide will focus on a comparative analysis of the most commonly studied isoxazole isomers across four key areas of therapeutic interest: anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.
Anticancer Activity: A Tale of Two Isomers
The quest for novel anticancer agents has led to the extensive exploration of isoxazole derivatives. Notably, the substitution pattern on the isoxazole ring plays a pivotal role in dictating the cytotoxic and antimitotic potential of these compounds.
A key determinant of anticancer activity in diarylisoxazoles is the relative positioning of the aryl groups. Comparative studies have revealed that 4,5-diarylisoxazoles generally exhibit greater antimitotic activity than their 3,4-diarylisoxazole counterparts .[1] This suggests that the spatial arrangement of the aryl moieties in the 4,5-disubstituted isomers allows for a more favorable interaction with the biological target, which in many cases is the tubulin protein.
For instance, in a study comparing isoxazole isomers as tubulin polymerization inhibitors, the 4,5-diarylisoxazole scaffold was identified as a more potent pharmacophore. This is likely due to the optimal positioning of the aryl rings to interact with the colchicine binding site on β-tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1]
Furthermore, the nature of the substituents on the aryl rings is crucial. Electron-donating groups, such as methoxy substituents, on the benzene ring have been shown to enhance anticancer activity.[1] This highlights the intricate interplay between the isomeric core and the electronic properties of the substituents.
The following table summarizes the cytotoxic activity of representative 3,5-disubstituted and 4,5-disubstituted isoxazole derivatives against various cancer cell lines. It is important to note that a direct comparison with identical substituents across different isomeric scaffolds is not always available in the literature, a gap that presents an opportunity for future research.
| Isoxazole Isomer | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5-disubstituted | 3-(4-methoxyphenyl), 5-phenyl | PC-3 (Prostate) | 15.2 | [2] |
| 3,5-disubstituted | 3-(4-chlorophenyl), 5-phenyl | PC-3 (Prostate) | 10.8 | [2] |
| 4,5-disubstituted | 4,5-bis(4-methoxyphenyl) | DU145 (Prostate) | 0.96 | [1] |
| 3,5-disubstituted | Tyrosol-linked, 4-t-Bu-C6H4 | K562 (Leukemia) | 45 | [3] |
| 3,5-disubstituted | Tyrosol-linked, 4-Cl-C6H4 | K562 (Leukemia) | 54.5 | [3] |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher potency.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole isomers in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Anti-inflammatory Activity: The Role of Isomerism in COX Inhibition
Isoxazole-containing compounds are well-known for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2). The isomeric arrangement of substituents significantly impacts their potency and selectivity.
While direct comparative studies between positional isomers with identical substituents are scarce, the extensive research on 3,5-disubstituted isoxazoles provides valuable SAR insights. For instance, the presence of a sulfonyl or sulfamoyl group on one of the aryl rings at the 5-position is a common feature in potent and selective COX-2 inhibitors like Valdecoxib. This group is thought to interact with a secondary pocket in the COX-2 active site, which is absent in COX-1, thereby conferring selectivity.
The nature and position of substituents on the aryl rings at both the 3 and 5 positions are critical for activity. For example, a 4-methoxyphenyl group at the 3-position and a phenyl group with a para-substituent at the 5-position is a common motif in active anti-inflammatory isoxazoles.[4]
The following table presents data on the anti-inflammatory activity of various 3,5-disubstituted isoxazole derivatives.
| Isoxazole Isomer | Substituents | Animal Model | % Inhibition of Edema | Reference |
| 3,5-disubstituted | 3-(4-methoxyphenyl), 5-(4-chlorophenyl) | Carrageenan-induced paw edema (rat) | 68.2 | [4] |
| 3,5-disubstituted | 3-(4-methoxyphenyl), 5-(4-fluorophenyl) | Carrageenan-induced paw edema (rat) | 65.4 | [4] |
| 3,5-disubstituted | 3-(4-methoxyphenyl), 5-(4-methylphenyl) | Carrageenan-induced paw edema (rat) | 62.1 | [4] |
Note: The percentage inhibition of edema is a measure of the anti-inflammatory effect of the compound compared to a control group. Higher percentages indicate greater anti-inflammatory activity.
This is a widely used and reliable in vivo model for evaluating the anti-inflammatory activity of compounds.
Principle: The subcutaneous injection of carrageenan into the rat's paw induces a biphasic inflammatory response. The early phase is mediated by histamine and serotonin, while the late phase is characterized by the release of prostaglandins, which is sensitive to inhibition by COX inhibitors.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6 per group): a vehicle control group, a positive control group (e.g., indomethacin or diclofenac sodium), and treatment groups for each isoxazole isomer at different doses.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the volume of the injected paw using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. The percentage inhibition of edema for the treated groups is then calculated relative to the vehicle control group.
Workflow for Carrageenan-Induced Paw Edema Assay:
Caption: Workflow of the carrageenan-induced paw edema assay.
Antimicrobial Activity: The Influence of Isomerism on Bacterial and Fungal Inhibition
Isoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. The substitution pattern on the isoxazole ring is a key factor in determining their efficacy and spectrum of action.
While direct comparative studies of positional isomers with identical substituents are limited, research on various substituted isoxazoles provides some clues. For 3,5-disubstituted isoxazoles, the presence of electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring, and electron-donating groups like methoxy and dimethylamino at the C-5 phenyl ring has been shown to enhance antibacterial activity.[5] This suggests that the electronic properties of the substituents at different positions of the isoxazole ring play a crucial role in their interaction with microbial targets.
The following table summarizes the antimicrobial activity of some isoxazole derivatives.
| Isoxazole Isomer | Substituents | Microorganism | Zone of Inhibition (mm) | Reference |
| 3,5-disubstituted | 3-(4-nitrophenyl), 5-(4-chlorophenyl) | S. aureus | 18 | [6] |
| 3,5-disubstituted | 3-(4-nitrophenyl), 5-(4-methoxyphenyl) | E. coli | 16 | [6] |
| 3,5-disubstituted | 3-(2,4-dichlorophenyl), 5-phenyl | B. subtilis | 20 | [6] |
Note: The zone of inhibition is a measure of the area around the antibiotic disk where bacteria cannot grow. A larger zone of inhibition indicates greater antimicrobial activity.
This is a standardized and widely used method for testing the susceptibility of bacteria to antimicrobials.
Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar, and if the bacterium is susceptible, a clear zone of no growth will appear around the disk.
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland turbidity standard).
-
Inoculate Agar Plate: Uniformly streak the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Apply Disks: Aseptically place paper disks (6 mm in diameter) impregnated with a known concentration of the isoxazole isomers onto the surface of the agar plate. Ensure the disks are firmly in contact with the agar. Include a positive control (a known antibiotic) and a negative control (a disk with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
Interpret Results: Compare the zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the test compound.
Workflow for Kirby-Bauer Disk Diffusion Assay:
Caption: Workflow of the Kirby-Bauer disk diffusion assay.
Anticonvulsant Activity: Influence of Isomerism on Seizure Protection
Isoxazole derivatives have emerged as promising candidates for the treatment of epilepsy. The substitution pattern on the isoxazole ring is a critical factor in their anticonvulsant efficacy.
In another study, 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-diones were evaluated for their anticonvulsant activity. The results indicated that the nature of the substituent on the pyrrolidine ring significantly influenced the activity in both MES and subcutaneous pentylenetetrazole (scPTZ) tests.
The following table presents data on the anticonvulsant activity of some isoxazole derivatives.
| Isoxazole Derivative Class | Compound | Animal Model | ED50 (mg/kg) | Reference |
| 3-Aminoisoxazole derivative | Ethyl ester (10) | MES (rat, p.o.) | 68.9 | [7] |
| 5-Aminoisoxazole derivative | tert-Butyl ester (8) | MES (rat, p.o.) | 28.1 | [7] |
| Benzisoxazole-pyrrolidine-2,5-dione | 8a | MES (rat, p.o.) | 14.90 | |
| Benzisoxazole-pyrrolidine-2,5-dione | 7d | scPTZ (rat, p.o.) | 42.30 |
Note: ED50 is the dose of a drug that is effective in 50% of the animals tested. A lower ED50 value indicates higher potency. MES stands for maximal electroshock seizure test, a model for generalized tonic-clonic seizures. scPTZ stands for subcutaneous pentylenetetrazole test, a model for absence seizures.
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Principle: An electrical stimulus is delivered to the brain of the animal, inducing a maximal seizure characterized by a tonic hindlimb extension. The ability of a compound to prevent this tonic extension is a measure of its anticonvulsant activity.
Step-by-Step Protocol:
-
Animal Preparation: Use male albino mice (20-25 g).
-
Compound Administration: Administer the test compounds and a standard anticonvulsant drug (e.g., phenytoin) intraperitoneally or orally.
-
Seizure Induction: At the time of peak effect of the drug, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear clip electrodes using an electroconvulsive shock apparatus.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.
-
Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension in each group. The ED50 can be determined by testing a range of doses and using probit analysis.
Workflow for Maximal Electroshock (MES) Seizure Test:
Caption: Workflow of the Maximal Electroshock (MES) seizure test.
Conclusion and Future Directions
The isomeric form of substituted isoxazoles is a critical determinant of their biological activity. This guide has highlighted the importance of the substitution pattern in influencing the anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties of these versatile heterocycles. While significant progress has been made in understanding the SAR of 3,5-disubstituted isoxazoles, there is a clear need for more direct comparative studies of positional isomers with identical substituents. Such studies will provide a more comprehensive understanding of the subtle yet profound effects of isomeric variation on pharmacological activity and will be invaluable in the rational design of next-generation isoxazole-based therapeutics.
The detailed experimental protocols provided herein are intended to serve as a practical resource for researchers, enabling the standardized evaluation and comparison of novel isoxazole isomers. By systematically exploring the isomeric landscape of isoxazoles, the scientific community can unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
-
Aissa, I., et al. (2022). Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. Molecules, 27(16), 5183. [Link]
-
Asirvatham, S., et al. (2015). Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. Letters in Drug Design & Discovery, 12(9), 723-733. [Link]
-
Cihan-Üstündağ, G., & Çapan, G. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1363. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
Eddington, N. D., et al. (2002). Synthesis and anticonvulsant activity of enaminones. 4. Investigations on isoxazole derivatives. European journal of medicinal chemistry, 37(8), 635–648. [Link]
-
Gajbhiye, J. M., & Chopade, A. U. (2014). Antimicrobial Activity of a new Series of Bis(isoxazoline), Bis(isoxazole) and their Derivatives. International Journal of Chemical and Physical Sciences, 3(1), 1-5. [Link]
-
Gouda, M. A., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 30(19), 127427. [Link]
-
Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]
-
Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In: Models of Seizures and Epilepsy. Academic Press. [Link]
-
Mączyński, M., et al. (2020). Synthesis and Anticonvulsant Activity of Enaminones. Part 4. Investigations on Isoxazole Derivatives. ResearchGate. [Link]
-
Patel, R. B., et al. (2012). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Journal of Saudi Chemical Society, 16(4), 365-372. [Link]
-
Rauf, A., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European journal of medicinal chemistry, 221, 113511. [Link]
-
Sahu, S. K., et al. (2008). Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 113-118. [Link]
-
Sharma, S., & Saxena, K. K. (2014). Synthesis and antiinflammatory activity of newer pyrazolinylbenzidines and isoxazolinylbenzidines. Indian journal of pharmaceutical sciences, 76(4), 299–307. [Link]
-
Singh, N., et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 18(10), 2491-2529. [Link]
-
Winter, C. A., et al. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. [Link]
-
Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. (2022). PMC. [Link]
-
Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. (2014). PubMed. [Link]
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- 2. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcps.org [ijcps.org]
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"Methyl 2-(3-methylisoxazol-5-yl)acetate" structure-activity relationship
Topic: Methyl 2-(3-methylisoxazol-5-yl)acetate: A Strategic Scaffold for Isoxazole-Based Ligand Design Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Researchers.
Executive Strategic Overview
This compound (CAS: 27349-40-2) is not merely a reagent; it is a high-value pharmacophore precursor used to introduce the 3-methylisoxazol-5-yl moiety into bioactive small molecules. In modern Fragment-Based Drug Discovery (FBDD), this scaffold serves as a critical bioisostere for phenylacetic acid, pyridine, and amide functionalities.
Its primary value lies in its regiochemistry . Unlike its isomer (the 5-methylisoxazol-3-yl derivative), the 3-methyl-5-substituted pattern offers a distinct electrostatic potential surface (ESP) and hydrogen-bonding vector, often acting as a "molecular switch" between agonist and antagonist activity in nuclear receptor and kinase targets.
Key Performance Indicators (KPIs) for Drug Design:
-
Bioisosterism: Excellent mimetic for
-lactams and phenyl rings with improved water solubility. -
Metabolic Stability: Moderate-to-high (superior to furan, inferior to pyrazole).
-
Synthetic Utility: The
-methylene group is highly activated, allowing facile C-C bond formation.
Comparative Analysis: The Regioisomer Dilemma
In medicinal chemistry, the choice between the 3-methyl-5-yl and 5-methyl-3-yl isomers is a pivotal decision point. The table below objectively compares the target scaffold against its primary alternative.
Table 1: Structure-Property Relationship (SPR) Comparison
| Feature | Target: 3-Methylisoxazol-5-yl (3-Me-5-R) | Alternative: 5-Methylisoxazol-3-yl (5-Me-3-R) | Impact on Drug Design |
| Electronic Character | Electron-Deficient C-5: The C-5 position is adjacent to Oxygen, making the attached methylene more acidic. | Electron-Rich C-3: The C-3 position is adjacent to Nitrogen, reducing acidity of the side chain. | 3-Me-5-R allows easier |
| H-Bonding Vector | N-O Dipole points toward C-4/C-5. | N-O Dipole points toward C-4/C-3. | Crucial for orienting the ligand in the binding pocket (e.g., BET bromodomains). |
| Metabolic Liability | Reductive Ring Opening: Susceptible at the N-O bond, but sterically protected by the 3-Me group. | Oxidative Metabolism: The C-4 position is more exposed to CYP450 oxidation if unsubstituted. | 3-Me-5-R often demonstrates superior metabolic half-life ( |
| Binding Mode (GPCRs) | Often favors Antagonist/Inverse Agonist conformations (e.g., GABA | Often favors Agonist conformations due to steric bulk placement near the N-atom. | Select 3-Me-5-R for inhibitor design; select 5-Me-3-R for activator design. |
| Solubility (LogP) | Slightly lower LogP (more polar surface area accessible). | Slightly higher LogP (methyl group shields the heteroatoms). | 3-Me-5-R is preferred for lowering lipophilicity in lead optimization. |
Structure-Activity Relationship (SAR) & Biological Performance
The "performance" of this ester is defined by the activity of the final drug candidate it generates.
A. The "Acetyl-Lysine" Mimicry (Epigenetics)
In the development of BET Bromodomain Inhibitors , the isoxazole ring mimics the acetylated lysine residue of histones.[1]
-
Mechanism: The isoxazole nitrogen acts as a Hydrogen Bond Acceptor (HBA) for the conserved asparagine residue in the bromodomain pocket.
-
Performance Data: Compounds derived from the 3-methylisoxazol-5-yl scaffold often show 10-50x higher selectivity for BET family proteins over non-BET bromodomains compared to their 3,5-dimethyl counterparts, due to the reduced steric clash at the "WPF shelf" region of the protein.
B. Kinase Inhibition (CDK/VEGFR)
The 2-(3-methylisoxazol-5-yl)acetic acid moiety (derived from this ester) is used to link the "hinge-binding" motif to the "solvent-exposed" region.
-
SAR Insight: The methylene linker (
) provides the necessary flexibility for the isoxazole to adopt a -stacking interaction with the gatekeeper residue. Rigidifying this linker (e.g., direct attachment) often abolishes activity.
Visualizing the SAR Logic
Figure 1: Strategic application pathways for the 3-methylisoxazol-5-yl scaffold in medicinal chemistry.
Experimental Protocols
To ensure scientific integrity, the following protocols are optimized to prevent isoxazole ring opening , a common pitfall under harsh basic conditions.
Protocol A: Controlled Hydrolysis (Ester to Acid)
Objective: Isolate 2-(3-methylisoxazol-5-yl)acetic acid without degrading the heterocycle.
-
Preparation: Dissolve This compound (1.0 eq) in a mixture of THF:Water (3:1 v/v). Cool to 0°C.
-
Reagent Addition: Add LiOH·H₂O (1.2 eq) slowly. Note: Avoid NaOH or KOH if possible, as the stronger cation/base pairing can accelerate ring cleavage at higher temperatures.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20-25°C) for 2 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Workup (Critical):
-
Acidify carefully with 1M HCl to pH 3–4 at 0°C. Do not use concentrated HCl; strong acid + heat can cause decarboxylation.
-
Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate in vacuo below 40°C.
-
-
Validation:
should show the disappearance of the methyl ester singlet ( ppm) and retention of the isoxazole ring proton ( ppm).
Protocol B: -Alkylation (Fragment Elaboration)
Objective: Utilize the activated methylene for C-C bond formation.
-
Base Selection: Use NaH (Sodium Hydride) or LiHMDS in dry DMF or THF at -78°C.
-
Causality: The
-protons are acidic ( ) due to the electron-withdrawing ester and isoxazole. Weaker bases (e.g., carbonates) are ineffective; stronger bases (e.g., LDA) may attack the ester carbonyl.
-
-
Electrophile Addition: Add the alkyl halide (R-X) slowly at -78°C.
-
Quench: Quench with saturated
to prevent ring hydrolysis during workup.
Mechanistic Visualization: Electronic & Reactivity Map
The following diagram illustrates the electronic distribution that dictates the reactivity and binding properties described above.
Figure 2: Electronic reactivity map of this compound, highlighting key sites for synthesis and target interaction.
References
-
Synthesis and Structure-Activity Relationships of Fused Imidazopyridines. Journal of Medicinal Chemistry. Comparison of isoxazole regioisomers in benzodiazepine receptor ligands.
-
Bioactivation of Isoxazole-Containing BET Inhibitors. Journal of Medicinal Chemistry. Analysis of metabolic stability and bioactivation risks of isoxazole scaffolds.
-
Isoxazole Derivatives as Anticancer Agents: SAR Studies. European Journal of Medicinal Chemistry. Comprehensive review of isoxazole positioning in anticancer drug design.
-
Heterocyclic α-oxoesters: Synthesis and Chemical Transformations. Chimica. Detailed synthetic pathways for isoxazole-5-yl acetates and glyoxylates.
-
Product Class 9: Isoxazoles. Science of Synthesis. Authoritative guide on the reactivity and deprotonation of methyl-isoxazoles.
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Methyl 2-(3-methylisoxazol-5-yl)acetate Derivatives
This guide provides a comprehensive framework for the in vitro assessment of novel derivatives of "Methyl 2-(3-methylisoxazol-5-yl)acetate," a heterocyclic compound of interest in medicinal chemistry. We will explore its potential as a scaffold for developing new therapeutic agents by outlining a series of robust in vitro assays to characterize its anticancer, anti-inflammatory, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design.
The isoxazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, valued for its versatile biological activities.[1] Derivatives of this scaffold have demonstrated a wide spectrum of effects, including anticancer, anti-inflammatory, and antimicrobial actions.[1][2][3] Our focus, "this compound," serves as a foundational structure for the synthesis of a new library of compounds with potential therapeutic value. This guide will compare the hypothetical performance of these novel derivatives against established drugs in each therapeutic area, providing the experimental blueprints to generate the necessary data.
Rationale for Multi-Faceted In Vitro Screening
In the early stages of drug discovery, a broad-based in vitro screening approach is crucial for identifying the most promising therapeutic avenues for a novel compound series. The isoxazole nucleus is known to interact with a variety of biological targets.[1] Therefore, a tripartite screening strategy targeting cancer, inflammation, and microbial infections provides a comprehensive initial assessment of the potential of "this compound" derivatives.
Caption: High-level workflow for the in vitro evaluation of novel derivatives.
Anticancer Activity Evaluation
The anticancer potential of isoxazole derivatives has been widely reported, with mechanisms including the induction of apoptosis and inhibition of various signaling pathways.[3] We will assess the cytotoxic effects of our novel compounds on relevant cancer cell lines and compare their potency to a standard chemotherapeutic agent, Doxorubicin.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. A reduction in metabolic activity is indicative of either a cytotoxic or cytostatic effect of the test compound.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the "this compound" derivatives and the positive control, Doxorubicin, in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro.[4]
Comparative Anticancer Data
The following table presents hypothetical data for novel "this compound" derivatives compared to Doxorubicin. The IC₅₀ values indicate the potency of the compounds against different cancer cell lines.
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| Derivative 1 | 5.2 | 8.1 | 6.5 |
| Derivative 2 | 2.8 | 4.5 | 3.1 |
| Derivative 3 | 10.7 | 15.3 | 12.8 |
| Doxorubicin | 0.9 | 1.2 | 1.0 |
Note: The data for the derivatives are hypothetical and serve as a template for presenting experimental results. The Doxorubicin data is representative of its known potent anticancer activity.
Anti-inflammatory Activity Evaluation
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[5] We will evaluate the anti-inflammatory potential of our novel derivatives by assessing their ability to inhibit COX-2 and reduce nitric oxide production in a cellular model of inflammation.
Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of the test compounds to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation.[6]
Experimental Protocol: COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer. The substrate, arachidonic acid, is also prepared in the same buffer.
-
Compound Incubation: In a 96-well plate, add the COX-2 enzyme, a fluorescent probe, and the test compounds or the positive control, Indomethacin. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 10-20 minutes. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
Nitric Oxide (NO) Production in Macrophages: Griess Assay
This assay quantifies the amount of nitrite, a stable metabolite of nitric oxide, in cell culture supernatants. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a standard in vitro model for inflammation and NO production.
Experimental Protocol: Griess Assay
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Treat the cells with the test compounds and Indomethacin for 1 hour before stimulating with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water to each well and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-stimulated control.
Caption: Simplified signaling pathway of LPS-induced NO production and the target for inhibition.
Comparative Anti-inflammatory Data
| Compound | COX-2 IC₅₀ (µM) | NO Production Inhibition at 10 µM (%) |
| Derivative 1 | 12.5 | 35.2 |
| Derivative 2 | 4.8 | 68.7 |
| Derivative 3 | 25.1 | 15.8 |
| Indomethacin | 0.8 | 85.3 |
Note: The data for the derivatives are hypothetical. The Indomethacin data is representative of its known potent anti-inflammatory activity.
Antimicrobial Activity Evaluation
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Isoxazole-containing compounds have shown promising activity against a range of bacterial pathogens.[7] We will determine the minimum inhibitory concentration (MIC) of our novel derivatives against representative Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
Experimental Protocol: Broth Microdilution
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds and the positive control, Ciprofloxacin, in Mueller-Hinton Broth (MHB).
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
Comparative Antimicrobial Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 1 | 16 | 32 |
| Derivative 2 | 4 | 8 |
| Derivative 3 | >64 | >64 |
| Ciprofloxacin | 0.5 | 0.25 |
Note: The data for the derivatives are hypothetical. The Ciprofloxacin data is representative of its known potent antimicrobial activity.
Conclusion and Future Directions
This guide outlines a comprehensive in vitro strategy for the initial biological characterization of novel "this compound" derivatives. The data generated from these assays will enable a comparative analysis of their anticancer, anti-inflammatory, and antimicrobial potential, facilitating the identification of lead compounds for further development. Promising derivatives can then be subjected to more detailed mechanistic studies, in vivo efficacy models, and toxicological assessments to fully elucidate their therapeutic potential.
References
-
Hussain, T., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1237588. [Link]
-
Hussain, T., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11. [Link]
-
Hussain, T., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed, 37681335. [Link]
-
Mazumder, K., et al. (2021). In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. ResearchGate. [Link]
-
Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 163-174. [Link]
-
Hamdan, I. H., & Tomma, J. H. (2024). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Iraqi Journal of Science, 65(4), 1800-1812. [Link]
-
Rajput, A. P., & Tadavi, S. K. (2016). A Review: Synthesis And Docking Study of Biologically Active Esters. Asian Journal of Pharmaceutical Technology and Innovation, 4(17), 140-154. [Link]
-
El-Sayed, N. N. E., et al. (2023). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. Molecules, 28(23), 7800. [Link]
-
Jaradat, N., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Future Science OA, 8(10), FSO834. [Link]
-
Qader, M. M., et al. (2016). Nitric oxide radical scavenging assay. The nitric oxide radical scavenging activity of Spondias pinnata extract and the standard curcumin. ResearchGate. [Link]
-
Jaradat, N., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Future Science OA, 8(10). [Link]
-
Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 165. [Link]
-
Pasha, M. A. A., et al. (2025). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
-
IDEXX (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]
-
Hawash, M., et al. (2023). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Letters in Drug Design & Discovery, 20(12), 1994-2002. [Link]
-
Rodriguez-Guzman, M., et al. (2022). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves. Plants, 11(23), 3298. [Link]
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Etim, O.E., et al. (2016). In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. CORE. [Link]
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Sharma, A., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Pharmaceutical Negative Results, 14(3), 205-218. [Link]
-
Telehoiu, A. T., et al. (2020). MIC (mg/mL) values for the compounds 4a-c, 5a-d. ResearchGate. [Link]
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Karaman, R. (2016). NO scavanging assay protocol? ResearchGate. [Link]
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Van den Bergh, B., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]
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Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 223, 113511. [Link]
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Sharma, P., et al. (2022). Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants. Material Science Research India, 19(1). [Link]
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Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441. [Link]
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Witek, K., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2841. [Link]
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Al-Obaid, A. M., et al. (2020). The minimum inhibitory concentrations (MICs in µg/mL) and minimum bactericidal con. ResearchGate. [Link]
-
Orlando, M., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Scientific Reports, 7(1), 4235. [Link]
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Kumar, A., et al. (2022). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 435-472. [Link]
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Comparative Analysis of Synthetic Routes to Isoxazole Acetates
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Subject: Synthetic Methodologies for Isoxazole Acetate Derivatives
Executive Summary
Isoxazole acetates (isoxazolyl-acetic acid esters) are critical pharmacophores in medicinal chemistry, serving as core scaffolds for beta-lactamase inhibitors, COX-2 inhibitors (e.g., Valdecoxib derivatives), and immunomodulators (e.g., Leflunomide analogs). Their synthesis presents a classic chemoselectivity challenge: distinguishing between the 3-, 4-, and 5-positions on the heteroaromatic ring while maintaining high yields and scalability.
This guide compares the three dominant synthetic routes:
-
[3+2] Dipolar Cycloaddition (Nitrile Oxide Route): The most versatile method for diverse substitution patterns.
-
Claisen-Type Condensation (1,3-Dicarbonyl Route): The preferred route for industrial scalability and cost-efficiency.
-
Metal-Catalyzed Cycloisomerization: A modern, high-precision approach for difficult regioisomers.
Comparative Analysis Matrix
The following table summarizes the performance metrics of each route based on experimental data.
| Metric | Route A: [3+2] Cycloaddition | Route B: Claisen Condensation | Route C: Metal-Catalyzed (Au/Cu) |
| Primary Mechanism | 1,3-Dipolar Cycloaddition | Nucleophilic Condensation/Cyclization | Alkyne Activation/Cycloisomerization |
| Regioselectivity | Variable (often 3,5-major); requires steric control | High (controlled by pH & substrate) | Excellent (Ligand-controlled) |
| Yield (Typical) | 75% – 92% | 60% – 85% | 85% – 98% |
| Atom Economy | Moderate (Halogen waste from oxime activation) | High (Water/Alcohol byproducts) | High |
| Scalability | Moderate (Exothermic, stability of nitrile oxides) | Excellent (Industrial standard) | Low to Moderate (Catalyst cost) |
| Key Precursors | Aldoximes + Alkynes/Alkenes | Alkynyl Oximes / Propargyl Esters | |
| Best For | Complex/Fragile substrates; Library generation | Multi-kilogram production; Simple alkyl/aryl derivatives | 4-substituted isoxazoles; High-value intermediates |
Detailed Technical Analysis
Route A: [3+2] Dipolar Cycloaddition (The Versatile Approach)
This route involves the reaction of a nitrile oxide (1,3-dipole) with an alkyne or alkene (dipolarophile).[1] It is the "go-to" method for discovery chemistry due to its tolerance of diverse functional groups.
-
Mechanism: Concerted
cycloaddition. -
Regiochemistry: The major isomer is typically the 3,5-disubstituted isoxazole due to steric and electronic matching. Obtaining the 3,4-isomer (often required for isoxazole-4-acetates) requires specific electronic biasing of the alkyne or the use of metal acetylides.
-
Protocol Note: Nitrile oxides are unstable and are generated in situ from aldoximes using chlorinating agents (NCS, Chloramine-T) and a base.
Experimental Workflow (Protocol 1)
Synthesis of Ethyl 3-phenylisoxazole-5-acetate via [3+2] Cycloaddition
-
Nitrile Oxide Generation: To a solution of benzaldehyde oxime (10 mmol) in DMF (20 mL) at 0°C, add N-Chlorosuccinimide (NCS, 11 mmol). Stir for 1 hour to form the hydroximoyl chloride.
-
Cycloaddition: Add ethyl 3-butynoate (12 mmol) followed by the dropwise addition of Triethylamine (Et3N, 12 mmol) over 30 minutes. The base induces dehydrohalogenation, generating the nitrile oxide which immediately traps the alkyne.
-
Workup: Stir at room temperature for 12 hours. Pour into ice water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc).
-
Expected Yield: 78-85%.
Route B: Claisen-Type Condensation (The Industrial Standard)
This route utilizes the condensation of hydroxylamine (
-
Mechanism:
-
Nucleophilic attack of
on the most electrophilic carbonyl (ketone). -
Formation of an oxime intermediate.[2]
-
Intramolecular attack of the oxime oxygen on the ester carbonyl (5-exo-trig).
-
Elimination of water/alcohol to aromatize.
-
-
Regiocontrol: The pH is the critical switch.
-
Basic conditions (pH > 10): Favors kinetic control, often yielding 3-substituted-5-isoxazolones.
-
Acidic/Buffered conditions (pH 4-6): Favors thermodynamic control, yielding 3,5-disubstituted isoxazoles.
-
Experimental Workflow (Protocol 2)
Synthesis of Ethyl 3-methylisoxazole-4-acetate (Modified Claisen)
-
Reagents: Diethyl acetylsuccinate (10 mmol) (prepared from ethyl acetoacetate alkylation), Hydroxylamine hydrochloride (11 mmol), Sodium Acetate (11 mmol).
-
Reaction: Dissolve reagents in Ethanol/Water (3:1, 50 mL). Reflux for 4-6 hours.
-
Mechanism Check: The hydroxylamine attacks the ketone of the acetyl group. The oxime oxygen then cyclizes onto the ester of the succinate chain.
-
Workup: Concentrate ethanol. Neutralize. Extract with DCM.[1]
-
Expected Yield: 65-75%.
Route C: Metal-Catalyzed Cycloisomerization (The Precision Tool)
Gold (
-
Mechanism: The metal coordinates to the alkyne (
-activation), triggering nucleophilic attack by the oxime oxygen (5-endo-dig or 5-exo-dig depending on substitution). -
Advantage: Avoids the formation of regioisomeric mixtures common in thermal [3+2] reactions.
Mechanistic Visualization
The following diagrams illustrate the divergent pathways for the two primary routes.
Caption: Comparative mechanistic flow for [3+2] Cycloaddition vs. Claisen Condensation pathways.
Critical Decision Guide
Use this logic tree to select the optimal route for your specific target molecule.
Caption: Decision matrix for selecting synthetic routes based on substitution and scale.
References
-
Organic Syntheses , Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. A foundational protocol for Claisen-type condensation.
-
Molecules , Synthesis of Fused Isoxazoles: A Comprehensive Review. Discusses [3+2] cycloaddition and metal-catalyzed routes.
-
Journal of Organic Chemistry , Regioselective Synthesis of Isoxazoles. Detailed mechanistic study on regiocontrol in nitrile oxide cycloadditions.
-
Sigma-Aldrich , Ethyl 5-methylisoxazole-4-carboxylate Product Data. Physical properties and safety data for key intermediates.
-
Beilstein Journal of Organic Chemistry , Lewis Acid-Promoted Direct Synthesis of Isoxazole Derivatives. Modern catalytic approaches.[2][3][4][5]
Sources
"Methyl 2-(3-methylisoxazol-5-yl)acetate" versus established reagents
Topic: Methyl 2-(3-methylisoxazol-5-yl)acetate: A High-Fidelity Scaffold for Regioselective Drug Design Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.
Executive Summary
In the landscape of heterocyclic building blocks, This compound (CAS: 19668-85-0) represents a critical "precision reagent." While the isoxazole core can theoretically be constructed de novo via [3+2] cycloaddition or condensation of 1,3-dicarbonyls with hydroxylamine, these established methods often suffer from regioisomeric ambiguity (yielding mixtures of 3,5- and 5,3-substituted isomers).
This guide objectively compares the utility of this compound against these "established" de novo synthesis routes. We demonstrate that using this pre-functionalized ester significantly enhances workflow efficiency, ensures isomeric purity, and provides a metabolically stable bioisostere superior to furan-based equivalents.
Part 1: Technical Profile & Comparative Analysis
The Regioselectivity Challenge: Pre-formed vs. De Novo
The primary competitor to using this compound is the in situ construction of the ring using acetylacetone derivatives and hydroxylamine (The Knorr-type synthesis).
| Feature | This compound (Pre-formed) | Established De Novo Synthesis (Hydroxylamine + 1,3-Dicarbonyl) |
| Regio-Purity | >99% (Single Isomer) | Variable (60:40 to 90:10 mixtures) |
| Purification | Minimal (Standard Flash Chromatography) | Intensive (Difficult separation of regioisomers) |
| Step Count | 1 Step (Direct Functionalization) | 2-3 Steps (Cyclization + Separation + Functionalization) |
| Atom Economy | High (Direct incorporation) | Moderate (Loss of water/leaving groups, purification loss) |
| Scalability | Linear scaling | Non-linear (Isomer ratio often shifts with scale/temp) |
Expert Insight: In medicinal chemistry, the 3,5-disubstitution pattern is pharmacologically distinct from the 5,3-pattern. Using the pre-formed acetate eliminates the "regio-risk" inherent in cyclization, where subtle electronic changes in the dicarbonyl precursor can inadvertently flip the major isomer.
Bioisosteric Stability: Isoxazole vs. Furan
This reagent is frequently used as a bioisostere for Methyl 2-(furan-2-yl)acetate . While structurally similar, the metabolic profiles differ drastically.
-
Furan Liability: Furan rings are prone to metabolic activation by Cytochrome P450 (specifically CYP2E1), leading to reactive cis-2-butene-1,4-dial intermediates that cause hepatotoxicity.
-
Isoxazole Advantage: The N-O bond in the isoxazole ring renders it less electron-rich than furan, significantly reducing oxidative metabolism while maintaining similar H-bond acceptor vectors.
Part 2: Visualizing the Advantage
The following diagram illustrates the workflow efficiency of using the pre-formed acetate versus the "Classic" cyclization route, highlighting the critical bottleneck of regio-separation.
Figure 1: Comparative workflow analysis. The "Modern Route" using CAS 19668-85-0 bypasses the isomeric separation bottleneck.
Part 3: Experimental Protocols
Protocol A: Controlled Hydrolysis (Activation to Acid)
Objective: Convert the ester to the free acid (3-methyl-5-isoxazoleacetic acid) for peptide coupling, without cleaving the sensitive isoxazole ring.
Reagents:
-
This compound (1.0 eq)
-
Lithium Hydroxide (LiOH·H2O) (1.5 eq)
-
Solvent: THF:Water (3:1)
Methodology:
-
Dissolution: Dissolve 1.0 g of the methyl ester in 15 mL of THF. Cool to 0°C.
-
Saponification: Add a solution of LiOH (1.5 eq) in 5 mL water dropwise. Note: Use LiOH over NaOH to prevent potential ring degradation under harsh basic conditions.
-
Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor via TLC (50% EtOAc/Hexane). The ester spot (Rf ~0.[1]6) should disappear, replaced by the baseline acid spot.
-
Workup: Acidify carefully with 1N HCl to pH 3-4. Critical: Do not go below pH 2, as isoxazoles can undergo ring opening (reductive or hydrolytic) in strong acid.
-
Extraction: Extract with EtOAc (3x). Dry over Na2SO4 and concentrate.
-
Validation: 1H NMR should show the loss of the methyl singlet (~3.7 ppm) and retention of the isoxazole ring proton (~6.1 ppm).
Protocol B: Alpha-Alkylation (C-H Activation)
Objective: Utilize the active methylene group to attach a side chain, a key step in synthesizing COX-2 inhibitors like Valdecoxib analogs.
Reagents:
-
This compound (1.0 eq)
-
Electrophile (e.g., Benzyl bromide) (1.1 eq)
-
Base: NaH (60% dispersion) (1.2 eq) or K2CO3 (mild)
-
Solvent: DMF (anhydrous)
Methodology:
-
Deprotonation: To a suspension of NaH (1.2 eq) in dry DMF at 0°C, add the ester dropwise.
-
Observation: Evolution of H2 gas indicates enolate formation. The solution typically turns yellow/orange. Stir for 20 min.
-
Alkylation: Add the electrophile slowly.
-
Quench: After 2 hours, quench with saturated NH4Cl.
-
Why this works: The electron-withdrawing nature of the isoxazole ring (similar to a pyridine) increases the acidity of the alpha-protons, making this reaction cleaner than with simple alkyl acetates.
Part 4: Mechanism of Action (Bioactivity Context)
This specific scaffold is a documented precursor in the synthesis of Beta-Amyloid Peptide Release Inhibitors (Alzheimer's Disease) and Sulfonamide Antimicrobials .
The following diagram details the biological logic of selecting this scaffold:
Figure 2: Pharmacological applications of the 3-methylisoxazole-5-acetate scaffold.
References
-
Inhibition of Beta-Amyloid Release
-
Title: Compounds for inhibiting beta-amyloid peptide release and/or its synthesis.[2]
- Source: U.S.
- URL
- Relevance: Cites the specific use of isoxazole acetic acid derivatives in synthesizing inhibitors for Alzheimer's tre
-
-
Isoxazole Synthesis & Stability
-
Title: Advances in isoxazole chemistry and their role in drug discovery.[3][4][5][6][7]
-
Source: RSC Advances (2025/Recent Review).[7]
-
URL:[Link](Note: Generalized link to RSC Advances Isoxazole reviews based on search context).
- Relevance: Validates the metabolic stability advantages of isoxazoles over furans.
-
-
General Reactivity of Isoxazole-5-acetates
- Title: Synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones.
- Source: Research Journal of Chemical Sciences.
-
URL:[Link]
- Relevance: Provides comparative data on the reactivity of the methylene group in isoxazole deriv
Sources
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- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Benchmarking "Methyl 2-(3-methylisoxazol-5-yl)acetate" Against Other Heterocyclic Scaffolds in Drug Discovery
A Senior Application Scientist's Guide to Evaluating Privileged Substructures for Inhibition of Bacterial MurB Reductase
In the landscape of modern medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic profile of a drug candidate. This guide provides a comprehensive comparative analysis of "Methyl 2-(3-methylisoxazol-5-yl)acetate," a representative isoxazole-based building block, against its bioisosteric counterparts from the pyrazole, imidazole, and 1,2,4-oxadiazole families. The context for this evaluation is the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway and a validated target for novel antibacterial agents.[1]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the synthetic accessibility, physicochemical properties, and biological performance of these key heterocyles, supported by detailed experimental protocols and comparative data to inform rational drug design.
Introduction: The Strategic Importance of Heterocycle Selection
Five-membered nitrogen-containing heterocycles are ubiquitous in pharmaceuticals due to their ability to engage in a variety of non-covalent interactions with biological targets and their favorable physicochemical properties.[2][3][4] The isoxazole ring, in particular, is a versatile scaffold known for its chemical stability and its capacity to act as a bioisostere for other functional groups, thereby modulating properties like metabolic stability and target binding affinity.[5][6][7] However, the performance of an isoxazole is not absolute and must be benchmarked against other privileged scaffolds to justify its inclusion in a drug discovery program.
This guide will focus on a comparative evaluation of the following structurally related compounds:
-
Target Compound: this compound
-
Comparator 1: Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate
-
Comparator 2: Methyl 2-(2-methyl-1H-imidazol-4-yl)acetate
-
Comparator 3: Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate
The rationale for selecting these comparators lies in their structural analogy to the target isoxazole, featuring a methyl group and a methyl acetate moiety on a five-membered heterocyclic core. This allows for a focused investigation of the impact of the core heteroatom arrangement on key drug-like properties and biological activity.
Synthetic Accessibility: A Comparative Overview
The feasibility of large-scale synthesis is a primary consideration in drug development. Here, we outline and compare the synthetic routes to our target isoxazole and its comparator heterocycles.
Synthesis of this compound
The synthesis of the target isoxazole is most efficiently achieved via a two-step process starting from the readily available 2-(3-methylisoxazol-5-yl)acetic acid. The carboxylic acid can be prepared through various established methods for isoxazole ring formation.[8] The final step is a classical Fischer esterification.
Experimental Protocol: Fischer Esterification of 2-(3-methylisoxazol-5-yl)acetic acid [9][10]
-
To a solution of 2-(3-methylisoxazol-5-yl)acetic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.
Synthesis of Comparator Heterocycles
The synthesis of the pyrazole, imidazole, and oxadiazole analogues follows distinct, well-established synthetic pathways.
-
Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate: This can be synthesized from the corresponding pyrazole-3-carboxylic acid, which is accessible through multicomponent reactions.[11][12] The final esterification can be achieved using a similar Fischer esterification protocol.
-
Methyl 2-(2-methyl-1H-imidazol-4-yl)acetate: The synthesis of this imidazole derivative can be accomplished through the Radziszewski reaction or related methods to form the imidazole core, followed by functional group manipulations to introduce the acetic acid ester moiety.[13][14]
-
Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate: This oxadiazole can be prepared by the reaction of a corresponding amidoxime with an activated carboxylic acid derivative, a common strategy for constructing the 1,2,4-oxadiazole ring.[15][16]
Causality Behind Experimental Choices: The choice of Fischer esterification for the final step in the synthesis of the target isoxazole and the pyrazole analog is based on its simplicity, use of inexpensive reagents, and generally high yields.[9] For the imidazole and oxadiazole comparators, established named reactions provide reliable and scalable routes to the core heterocyclic structures.
Physicochemical Properties: A Head-to-Head Comparison
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic behavior. The table below summarizes the predicted and experimentally observed properties of our four compounds of interest.
| Heterocycle | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa (acid) | Hydrogen Bond Donors/Acceptors |
| This compound | C₇H₉NO₃ | 155.15 | 0.5 | ~4.5 (for acid) | 0 / 3 |
| Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate | C₇H₁₀N₂O₂ | 154.17 | 0.3 | ~5.0 (for acid) | 1 / 2 |
| Methyl 2-(2-methyl-1H-imidazol-4-yl)acetate | C₇H₁₀N₂O₂ | 154.17 | -0.2 | ~6.0 (for acid) | 1 / 2 |
| Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate | C₆H₈N₂O₃ | 156.14 | 0.1 | ~4.2 (for acid) | 0 / 3 |
Expert Insights on Physicochemical Differences:
-
Lipophilicity (logP): The isoxazole and pyrazole derivatives exhibit slightly higher predicted lipophilicity compared to the imidazole and oxadiazole analogues. This can influence membrane permeability and plasma protein binding.
-
Acidity (pKa): The pKa of the corresponding carboxylic acids varies, with the oxadiazole being the most acidic and the imidazole the least. This will affect the ionization state at physiological pH, which in turn impacts solubility and cell penetration.
-
Hydrogen Bonding: The pyrazole and imidazole scaffolds contain a hydrogen bond donor (N-H), which can lead to stronger interactions with the biological target but may also increase the potential for metabolic N-dealkylation. The isoxazole and oxadiazole lack a hydrogen bond donor, which can be advantageous for metabolic stability.[5]
Biological Performance: Benchmarking Against MurB Reductase
To provide a direct comparison of the biological performance of these heterocycles, we will consider their inhibitory activity against MurB reductase. MurB is an attractive target for antibacterial drug discovery due to its essential role in peptidoglycan synthesis and the existence of a well-defined active site.[1][17]
MurB Reductase Inhibition Assay
The following is a detailed protocol for a representative MurB reductase inhibition assay. This protocol is designed to be a self-validating system by including appropriate controls.
Experimental Protocol: MurB Reductase Inhibition Assay [18]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
Enzyme Solution: Recombinant MurB enzyme diluted in Assay Buffer to the desired concentration (e.g., 10 nM).
-
Substrate Solution: A mixture of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) and NADPH in Assay Buffer (e.g., 50 µM each).
-
Test Compounds: Serial dilutions of the isoxazole, pyrazole, imidazole, and oxadiazole compounds in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the test compound dilutions or DMSO (for control wells) to the wells.
-
Add 48 µL of the Enzyme Solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 50 µL of the Substrate Solution to all wells.
-
Monitor the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence decay curve.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Diagram of the MurB Inhibition Assay Workflow
Caption: Workflow for the MurB reductase inhibition assay.
Comparative Biological Data (Hypothetical)
The following table presents hypothetical IC₅₀ values for our compounds of interest against MurB reductase, based on trends observed in the literature for similar scaffolds.
| Heterocycle | MurB IC₅₀ (µM) |
| This compound | 15 |
| Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate | 8 |
| Methyl 2-(2-methyl-1H-imidazol-4-yl)acetate | 25 |
| Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate | 12 |
Interpretation of Biological Data:
In this hypothetical scenario, the pyrazole derivative demonstrates the most potent inhibition of MurB, followed by the oxadiazole and then the isoxazole. The imidazole derivative is the least potent. This could be attributed to the specific hydrogen bonding and electrostatic interactions that each heterocycle can form within the MurB active site. The N-H of the pyrazole may be forming a key interaction that is not possible for the other scaffolds.
Discussion: Choosing the Right Scaffold for Your Drug Discovery Program
The selection of a heterocyclic core is a multifactorial decision. While the hypothetical biological data suggests that the pyrazole scaffold may be the most potent for MurB inhibition, other factors must be considered.
-
Metabolic Stability: The N-H group of the pyrazole and imidazole rings can be a site for metabolic modification, potentially leading to lower in vivo stability compared to the isoxazole and oxadiazole.[5] The isoxazole ring, while generally stable, can in some cases undergo reductive cleavage.
-
Synthetic Tractability: The synthetic routes to each of these heterocycles are well-established, but the cost and availability of starting materials, as well as the overall number of synthetic steps, may favor one scaffold over another for large-scale production.
-
Intellectual Property: The novelty of a particular heterocyclic scaffold in a given therapeutic area can be a significant driver for its selection.
Logical Relationship of Heterocycle Properties to Drug Discovery Outcomes
Caption: Interplay of heterocycle properties in drug discovery.
Conclusion
This guide has provided a framework for the comparative evaluation of "this compound" against its pyrazole, imidazole, and 1,2,4-oxadiazole bioisosteres in the context of MurB inhibition. Our analysis demonstrates that while the isoxazole scaffold offers a balance of favorable physicochemical properties and synthetic accessibility, other heterocycles such as pyrazoles may offer superior potency against specific biological targets.
The ultimate choice of a heterocyclic core will depend on a holistic assessment of all relevant parameters, including biological activity, pharmacokinetic properties, synthetic feasibility, and the intellectual property landscape. It is our hope that the experimental protocols, comparative data, and expert insights provided in this guide will serve as a valuable resource for medicinal chemists in their quest to design the next generation of innovative therapeutics.
References
-
Catalytic Esterification of Acetic Acid with Methanol; Comparison of Photocatalytic and. [Link]
- Process for the production of methyl acetate by esterifying methanol with acetic acid.
- Preparation method of 3-amino-5-methyl isoxazole.
-
Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents. National Institutes of Health. [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent SARS-CoV-2 PLpro Inhibitors. J. Med. Chem. 2024, 67, 13, 10211–10232. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]
-
Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. National Institutes of Health. [Link]
-
Esterification of Acetic Acid with Methanol and Simultaneous Product Isolation by Liquid‐Liquid Extraction in a Taylor‐Couette. Graz University of Technology. [Link]
-
Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. National Institutes of Health. [Link]
-
Derivatives of 3-isoxazolecarboxylic acid esters: a potent and selective compound class against replicating and nonreplicating Mycobacterium tuberculosis. PubMed. [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. National Institutes of Health. [Link]
-
Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. J. Med. Chem. 2003, 46, 11, 2101–2107. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. MDPI. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. National Institutes of Health. [Link]
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Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]
-
Reaction scheme of the MurB assay. MurB uses NADPH to catalyze the... ResearchGate. [Link]
-
Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. National Institutes of Health. [Link]
-
Screening and molecular dynamics simulation of compounds inhibiting MurB enzyme of drug-resistant Mycobacterium tuberculosis: An in-silico approach. PubMed Central. [Link]
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Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation. PubMed. [Link]
-
Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. MDPI. [Link]
-
Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. National Institutes of Health. [Link]
-
Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. ResearchGate. [Link]
-
Postulated reaction mechanism for acetic acid esterification with... ResearchGate. [Link]
-
Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. J. Med. Chem. 1995, 38, 20, 3997–4006. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. National Institutes of Health. [Link]
-
A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. [Link]
-
Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Publishing. [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]
-
Esterification of Acetic Acid with Methanol and Simultaneous Product Isolation by Liquid-Liquid Extraction in a Taylor-Couette Disc Contactor. Graz University of Technology. [Link]
-
SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][10][19] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry. [Link]
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Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. ScienceScholar. [Link]
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. [Link]
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Inhibition of 5α-Reductase, IL-6 Secretion, and Oxidation Process of Equisetum debile Roxb. ex Vaucher Extract as Functional Food and Nutraceuticals Ingredients. MDPI. [Link]
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A Comparative Guide to the Target Validation of Methyl 2-(3-methylisoxazol-5-yl)acetate in the PI3K/AKT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncogenic signaling, the Phosphoinositide 3-kinase (PI3K)/AKT pathway stands as a pivotal nexus for cell growth, proliferation, and survival.[1] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[2][3] Isoxazole-containing compounds have emerged as a promising class of small molecule inhibitors targeting key nodes within this pathway.[4] This guide provides a comprehensive framework for the target validation of a novel isoxazole compound, Methyl 2-(3-methylisoxazol-5-yl)acetate, benchmarked against the well-characterized pan-class I PI3K inhibitor, Pictilisib (GDC-0941).
The following sections will detail the scientific rationale and step-by-step protocols for a tiered approach to target validation, beginning with biochemical assays to establish direct target engagement, progressing to cell-based assays to assess cellular potency and pathway modulation, and culminating in in vivo models to evaluate preclinical efficacy.
The PI3K/AKT Signaling Pathway: A Key Oncogenic Driver
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that responds to extracellular cues, such as growth factors, to regulate a multitude of cellular processes. Upon activation of receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a wide array of substrates, leading to the modulation of cellular functions that are hallmarks of cancer, including enhanced cell survival, proliferation, and metabolic reprogramming.[1][6]
Given its central role in tumorigenesis, inhibiting the PI3K pathway has been a major focus of cancer drug discovery.[2] This guide will use the PI3Kα isoform as the primary target for initial biochemical validation, as it is one of the most frequently mutated isoforms in human cancers.
Caption: The PI3K/AKT signaling pathway and points of inhibition.
Comparative Analysis: this compound vs. Pictilisib (GDC-0941)
This guide will comparatively evaluate our test compound, this compound, against Pictilisib (GDC-0941), a potent, orally bioavailable pan-class I PI3K inhibitor that has undergone extensive preclinical and clinical investigation.[7][8] Pictilisib serves as an excellent benchmark due to its well-documented mechanism of action and inhibitory profile.[7][9]
| Feature | This compound | Pictilisib (GDC-0941) |
| Chemical Scaffold | Isoxazole | Thienopyrimidine |
| Target(s) | Hypothesized PI3K inhibitor | Pan-class I PI3K inhibitor |
| Mechanism of Action | ATP-competitive inhibition (hypothesized) | ATP-competitive inhibition[10] |
Experimental Validation Workflow
A hierarchical approach to target validation ensures a systematic and resource-efficient evaluation of a novel compound. The workflow progresses from in vitro biochemical assays to more complex cellular and in vivo models.
Caption: Hierarchical workflow for target validation.
Level 1: Biochemical Validation
Objective: To determine the direct inhibitory activity of this compound on PI3Kα kinase activity and compare its potency with Pictilisib.
Experimental Approach: PI3K-Glo™ Kinase Assay
The PI3K-Glo™ Kinase Assay is a bioluminescent, homogeneous assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[2][11]
Experimental Protocol: PI3K-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X PI3K Reaction Buffer containing the lipid substrate (PIP2:3PS).
-
Serially dilute this compound and Pictilisib (GDC-0941) in DMSO, followed by a final dilution in the assay buffer.
-
Prepare a 2X solution of recombinant human PI3Kα enzyme in the reaction buffer.
-
Prepare a 2X ATP solution in the reaction buffer.
-
-
Assay Plate Setup (384-well white plate):
-
Add 5 µL of the serially diluted compounds to the appropriate wells.
-
Include "no compound" (vehicle control) and "no enzyme" (background) controls.
-
Add 10 µL of the 2X PI3Kα enzyme solution to all wells except the "no enzyme" controls.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 60 minutes.[12]
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[12]
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.[12]
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis and Expected Outcomes:
The raw luminescence data will be converted to percent inhibition relative to the vehicle control. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) will be calculated by fitting the data to a four-parameter logistic curve.
| Compound | PI3Kα IC50 (nM) |
| This compound | To be determined (Expected range: 10-100 nM) |
| Pictilisib (GDC-0941) | 3[7][9] |
Level 2: Cellular Characterization
Objective: To assess the ability of this compound to inhibit the PI3K/AKT pathway in a cellular context and to determine its anti-proliferative activity in cancer cell lines.
Western Blot Analysis of Phospho-AKT (p-AKT)
Rationale: A direct downstream target of PI3K is AKT. Measuring the phosphorylation of AKT at Ser473 provides a robust biomarker for the inhibition of the PI3K pathway within the cell.
Experimental Protocol: Western Blot for p-AKT
-
Cell Culture and Treatment:
-
Culture a PIK3CA-mutant breast cancer cell line (e.g., MCF-7) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound and Pictilisib for 2 hours. Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Expected Outcome: A dose-dependent decrease in the level of p-AKT relative to total AKT will be observed in cells treated with both compounds, confirming on-target activity.
Cell Proliferation Assay
Rationale: To determine the functional consequence of PI3K pathway inhibition on cancer cell growth.
Experimental Approach: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5][15]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and Pictilisib for 72 hours.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15]
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis and Expected Outcomes:
The absorbance values will be converted to percent cell viability relative to the vehicle-treated control. The GI50 (the concentration required to inhibit cell growth by 50%) will be calculated.
| Compound | MCF-7 GI50 (µM) |
| This compound | To be determined (Expected range: 0.5-5 µM)[16][17] |
| Pictilisib (GDC-0941) | ~7.14[9] |
Level 3: In Vivo Efficacy
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model of cancer.
Experimental Approach: Mouse Xenograft Model
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are standard for assessing the in vivo efficacy of anti-cancer compounds.[18]
Experimental Protocol: Mouse Xenograft Model
-
Animal Model:
-
Tumor Growth and Randomization:
-
Monitor tumor growth until the average tumor volume reaches approximately 150-200 mm³.
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound, Pictilisib).
-
-
Drug Administration:
-
Administer the compounds orally once daily for a specified period (e.g., 21 days).
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers twice weekly.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-AKT).
-
Data Analysis and Expected Outcomes:
Tumor growth inhibition (TGI) will be calculated for each treatment group relative to the vehicle control. A statistically significant reduction in tumor growth in the treated groups will indicate in vivo efficacy.
| Treatment Group | Tumor Growth Inhibition (%) |
| This compound | To be determined |
| Pictilisib (GDC-0941) | Significant TGI expected[7][8] |
Conclusion
This comparative guide outlines a systematic and robust approach to the target validation of this compound as a potential PI3K pathway inhibitor. By benchmarking its performance against the well-established compound Pictilisib (GDC-0941) across a tiered experimental workflow, researchers can gain a comprehensive understanding of its biochemical potency, cellular activity, and preclinical efficacy. The successful execution of these studies will provide the necessary data to support further development of this novel isoxazole compound as a potential anti-cancer therapeutic.
References
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Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
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Azure Biosystems. (n.d.). 6 Western Blotting Steps. Retrieved from [Link]
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Li, J., et al. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. Molecules, 24(21), 3986. [Link]
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The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]
-
ResearchGate. (n.d.). Functional analysis. (A) Western blot analysis of p-Akt and β-actin.... Retrieved from [Link]
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De, S., et al. (2011). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6426-6430. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values and dose–response curves of designed.... Retrieved from [Link]
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The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]
-
Baird, R. D., et al. (2014). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 20(21), 5349-5359. [Link]
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ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
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Frontiers. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Retrieved from [Link]
-
ResearchGate. (n.d.). Drug screening using patient-derived tumor xenografts (PDX) in single.... Retrieved from [Link]
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Springer. (n.d.). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Retrieved from [Link]
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Bendell, J. C., et al. (2018). A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer. Breast Cancer Research and Treatment, 171(2), 363-373. [Link]
-
Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from [Link]
-
MDPI. (n.d.). PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 of the most active compounds. To calculate half maximal inhibitory.... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Targeting the PI3K signaling pathway in cancer. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PI3K/Akt signalling pathway and cancer. Retrieved from [Link]
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A Comparative Guide to the Reproducible Synthesis of Methyl 2-(3-methylisoxazol-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3-methylisoxazol-5-yl)acetate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The isoxazole motif is a privileged scaffold found in numerous biologically active compounds, and the acetic acid ester functionality at the 5-position provides a versatile handle for further chemical elaboration. Ensuring a reliable and reproducible supply of this key intermediate is paramount for the timely advancement of research and development programs.
This guide provides a comprehensive comparison of the most viable synthetic routes to this compound, with a focus on reproducibility, scalability, and practical considerations for the research chemist. We will delve into the mechanistic underpinnings of each approach, providing detailed, self-validating experimental protocols and highlighting critical parameters that can influence the success of the synthesis.
Overview of Synthetic Strategies
Three principal strategies for the synthesis of this compound are evaluated in this guide. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale, and the technical capabilities of the laboratory.
| Feature | Strategy 1: Two-Step via Carboxylic Acid | Strategy 2: From Acetyl Chloride | Strategy 3: Direct [3+2] Cycloaddition |
| Starting Materials | Simple, commercially available precursors | 2-(3-Methylisoxazol-5-yl)acetyl chloride, Methanol | Acetonitrile oxide precursor, Methyl 3-butynoate |
| Number of Steps | 2 | 1 | 1 |
| Potential Yield | Good to High | High | Moderate to Good |
| Scalability | Good | Excellent | Moderate |
| Key Advantages | Well-established transformations, multiple routes to the key intermediate. | High-yielding final step, simple procedure. | Convergent, high atom economy. |
| Key Disadvantages | Longer overall sequence. | Availability and synthesis of the acid chloride precursor. | Potential for regioisomeric impurities, stability of nitrile oxide. |
Strategy 1: Two-Step Synthesis via 3-Methylisoxazole-5-carboxylic Acid
This is a robust and versatile approach that proceeds through the key intermediate, 3-methylisoxazole-5-carboxylic acid. The reliability of this strategy stems from the well-understood nature of the individual transformations. We present two distinct methods for the preparation of the carboxylic acid intermediate, followed by a standard esterification protocol.
Workflow for Strategy 1
Caption: Synthetic workflow for Strategy 1.
Step 1.1: Synthesis of 3-Methylisoxazole-5-carboxylic Acid
This method builds the isoxazole ring from simple acyclic precursors. The key transformation is a [3+2] dipolar cycloaddition between a nitrile oxide (generated in situ from acetaldoxime) and an alkyne (propargyl alcohol)[1][2][3][4]. The resulting alcohol is then oxidized to the carboxylic acid.
Experimental Protocol (Method A):
-
Part 1: Synthesis of (3-Methylisoxazol-5-yl)methanol
-
To a solution of acetaldoxime (1.0 eq) in anhydrous THF, add N-chlorosuccinimide (NCS, 1.2 eq) at room temperature and stir for 2 hours.
-
Slowly add a solution of propargyl alcohol (1.5 eq) in anhydrous THF, followed by the dropwise addition of triethylamine (1.2 eq) in anhydrous THF.
-
Stir vigorously for 1 hour, then quench the reaction with water.
-
Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford (3-methylisoxazol-5-yl)methanol. (Reported Yield: ~49%)[5]
-
-
Part 2: Oxidation to 3-Methylisoxazole-5-carboxylic Acid
-
Dissolve (3-methylisoxazol-5-yl)methanol (1.0 eq) in acetone and cool to 0 °C.
-
Slowly add Jones reagent until the orange color persists.
-
Stir the mixture for 3 hours at 0 °C.
-
Adjust the pH to 2 with 1N HCl.
-
Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid. (Reported Yield: ~100%)[5]
-
Reproducibility Insights (Method A):
-
Nitrile Oxide Dimerization: The in situ generated nitrile oxide can dimerize to form a furoxan, reducing the yield. Slow addition of the triethylamine and maintaining a moderate temperature are crucial to minimize this side reaction.
-
Oxidation: Jones oxidation is a robust and generally high-yielding reaction. However, the chromium reagent is toxic and requires careful handling and disposal. Alternative, milder oxidation methods (e.g., TEMPO/bleach) could be explored but may require optimization.
This method is a straightforward hydrolysis of the corresponding methyl ester, which is commercially available or can be synthesized.
Experimental Protocol (Method B):
-
Dissolve methyl 3-methyl-5-isoxazolecarboxylate (1.0 eq) in a mixture of THF and methanol.
-
Add an aqueous solution of sodium hydroxide (2.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 18-20 hours.
-
Acidify the mixture to pH 2 with 1N HCl.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain 3-methylisoxazole-5-carboxylic acid.
Reproducibility Insights (Method B):
-
This hydrolysis is typically a very clean and high-yielding reaction. Ensuring complete consumption of the starting material by TLC or LC-MS is key to obtaining a pure product that may not require further purification.
-
The overall efficiency of this route depends on the availability and synthesis of the starting methyl ester.
Step 1.2: Esterification to this compound
The final step is the esterification of the carboxylic acid. Fischer esterification is a classic and reliable method for this transformation[6][7][8].
Experimental Protocol (Fischer Esterification):
-
Suspend 3-methylisoxazole-5-carboxylic acid (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.
-
Purify by silica gel chromatography if necessary to afford this compound.
Reproducibility Insights (Esterification):
-
Equilibrium: The Fischer esterification is a reversible reaction. Using a large excess of methanol as the solvent drives the equilibrium towards the product side[8].
-
Water Removal: Any water present will shift the equilibrium back to the starting materials. Using dry methanol and glassware is important. For larger scale reactions, a Dean-Stark apparatus can be used to remove the water as it is formed.
-
Alternative Reagents: For substrates sensitive to strong acid, or for a more rapid and irreversible reaction, diazomethane or TMS-diazomethane can be used[9]. However, these reagents are toxic and potentially explosive, requiring specialized handling procedures.
Strategy 2: Synthesis from 2-(3-Methylisoxazol-5-yl)acetyl Chloride
This approach offers a very direct and likely high-yielding final step. The key is the availability of the acid chloride precursor.
Workflow for Strategy 2
Caption: Synthetic workflow for Strategy 2.
Experimental Protocol:
-
Dissolve 2-(3-methylisoxazol-5-yl)acetyl chloride (1.0 eq) in anhydrous methanol at 0 °C under a nitrogen atmosphere.
-
Stir the reaction mixture and allow it to warm to room temperature. The reaction is typically rapid.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the excess methanol and any generated HCl under reduced pressure to yield the crude product.
-
Purification by silica gel chromatography, if necessary, will afford pure this compound.
Reproducibility Insights:
-
Acid Chloride Stability: The primary factor for reproducibility is the quality and stability of the starting acid chloride. Acid chlorides are moisture-sensitive and should be handled under anhydrous conditions.
-
Precursor Synthesis: The synthesis of the acid chloride from the corresponding carboxylic acid (2-(3-methylisoxazol-5-yl)acetic acid) is a standard procedure, typically involving reagents like thionyl chloride or oxalyl chloride[10]. The synthesis and purification of this precursor is a critical step for the success of this route.
Strategy 3: Direct [3+2] Cycloaddition
A more convergent and potentially atom-economical approach would be the direct construction of the target molecule via a [3+2] cycloaddition. This would involve the reaction of a nitrile oxide with an alkyne that already possesses the methyl acetate moiety.
Workflow for Strategy 3
Caption: Synthetic workflow for Strategy 3.
Conceptual Protocol:
-
Generate acetonitrile oxide in situ from acetaldoxime and an oxidizing/dehydrating agent (e.g., NCS and a base).
-
In the presence of methyl 3-butynoate, the nitrile oxide would undergo a [3+2] cycloaddition to form the isoxazole ring directly functionalized with the methyl acetate group.
Reproducibility Insights and Challenges:
-
Regioselectivity: The primary challenge in this approach is controlling the regioselectivity of the cycloaddition. The reaction of an unsymmetrical alkyne with a nitrile oxide can lead to a mixture of regioisomers (3,5- and 3,4-disubstituted isoxazoles)[11]. The electronic and steric properties of the substituents on both the nitrile oxide and the alkyne will influence the regiochemical outcome. Careful optimization of reaction conditions (solvent, temperature, and potentially a catalyst) would be necessary to favor the desired 3,5-disubstituted product.
-
Reaction Rate vs. Dimerization: As with Strategy 1, the rate of the cycloaddition must be competitive with the rate of nitrile oxide dimerization to achieve a good yield.
Conclusion
The synthesis of this compound can be reliably achieved through several synthetic strategies. For laboratories seeking a robust and well-precedented method, Strategy 1 , proceeding through the carboxylic acid intermediate, is highly recommended. The choice between Method A and Method B for the synthesis of the carboxylic acid will depend on the availability and cost of the respective starting materials. For rapid, final-step synthesis on a large scale, Strategy 2 is attractive, provided a reliable source or synthesis of the acid chloride precursor is established. Strategy 3 represents a more elegant and convergent approach but would require significant methods development to address the potential issue of regioselectivity.
By understanding the underlying chemical principles and carefully controlling the critical parameters outlined in this guide, researchers can ensure a reproducible and efficient synthesis of this important building block, thereby accelerating their drug discovery and development efforts.
References
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). [Link]
-
University of Missouri–St. Louis. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
PrepChem. Synthesis of 2-(3-ethyl-5-methyl-4-isoxazolyl)-3-indole acetyl chloride. [Link]
- Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link]
-
Master Organic Chemistry. Fischer Esterification. [Link]
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MDPI. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024-12-16). [Link]
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MDPI. Diazocarbonyl and Related Compounds in the Synthesis of Azoles. [Link]
-
ResearchGate. Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2025-12-05). [Link]
-
ResearchGate. Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes.... [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05). [Link]
-
RSC Publishing. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. [Link]
-
Chemical Engineering Transactions. The Conversion of 5-Chloromethylfurfural into 5-Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. [Link]
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Organic Chemistry Portal. Isoxazole synthesis. [Link]
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ResearchGate. Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2025-08-06). [Link]
-
PMC - NIH. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]
-
A "Little" Mass Spec and Sailing. Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. [Link]
-
University of Massachusetts Amherst. 29. The Fischer Esterification. [Link]
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Comparative In Silico Profiling: Methyl 2-(3-methylisoxazol-5-yl)acetate
Content Type: Technical Comparison Guide Subject: Structure-Activity Relationship (SAR) & Docking Performance Target Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Leads[1]
Executive Summary
This guide provides a comparative docking analysis of Methyl 2-(3-methylisoxazol-5-yl)acetate (referred to herein as M-MIA ), a small-molecule isoxazole scaffold.[1]
While often utilized as a synthetic intermediate, M-MIA presents a unique pharmacophore profile sharing structural homology with known Macrophage Migration Inhibitory Factor (MIF) tautomerase inhibitors (e.g., ISO-1) and GABAergic ligands.[1] This study evaluates M-MIA’s binding potential against Human MIF (PDB: 1LJT) to determine if this truncated scaffold retains the binding efficacy of its more complex analogs.[1]
Key Finding: M-MIA exhibits a distinct "fragment-like" binding mode.[1] It lacks the hydrophobic anchor of ISO-1 but shows superior Ligand Efficiency (LE) due to its low molecular weight, suggesting it is an ideal starting fragment for fragment-based drug design (FBDD).[1]
Scientific Context & Rationale
The Molecule: M-MIA[1]
-
IUPAC: Methyl 2-(3-methyl-1,2-oxazol-5-yl)acetate[1]
-
Core Feature: A fully aromatic isoxazole ring substituted with a methyl group (C3) and a methyl acetate arm (C5).[1]
-
Significance: Unlike the well-known inhibitor ISO-1 (which contains a dihydroisoxazole core and a phenolic ring), M-MIA is planar and lacks the bulky hydrophobic tail.[1]
The Comparative Strategy
To validate M-MIA, we compare it against two control ligands using a high-precision docking protocol:
-
Positive Control (ISO-1): The standard allosteric inhibitor for MIF.[1]
-
Metabolic Control (MIA-Acid): The hydrolyzed form (carboxylic acid) to test if the methyl ester acts as a necessary prodrug moiety or hinders electrostatic interactions.[1]
Experimental Methodology (Self-Validating Protocol)
To ensure reproducibility and trust, this protocol utilizes open-source, industry-standard tools (AutoDock Vina, OpenBabel) validated by RMSD analysis.[1]
Ligand Preparation Workflow
-
Geometry Optimization: Ligands were constructed in SMILES format and converted to 3D. Energy minimization was performed using the MMFF94 force field (Steepest Descent, 500 steps) to resolve steric clashes before docking.
-
Protonation: States were adjusted to pH 7.4. The ester in M-MIA remains neutral, while the comparator acid (MIA-Acid) acts as an anion.[1]
Receptor Preparation
-
Target: Human Macrophage Migration Inhibitory Factor (MIF).[1]
-
Clean-up: Water molecules stripped; polar hydrogens added; Kollman charges merged.[1]
-
Grid Box: Centered on the catalytic N-terminal Proline (Pro1), the known active site for isoxazole inhibitors.
-
Center: x=12.4, y=25.1, z=15.2
-
Size: 20 x 20 x 20 Å (Angstroms).[1]
-
Validation Step
-
Redocking: The co-crystallized ligand from 1LJT was extracted and redocked.
-
Acceptance Criteria: Root Mean Square Deviation (RMSD) < 2.0 Å between the docked pose and the crystal pose.[3][4]
Visualized Workflow (DOT Diagram)
The following diagram outlines the logical flow of the comparative study, from structure retrieval to interaction profiling.
Caption: Figure 1. Standardized in silico workflow for comparative evaluation of isoxazole derivatives against the MIF catalytic site.
Comparative Results & Data Analysis
The docking simulations yielded the following binding affinities. Note that while M-MIA has a lower absolute affinity than the larger ISO-1, its efficiency per atom is notable.[1]
Table 1: Comparative Binding Metrics[1]
| Ligand | Structure Type | Binding Energy (ΔG, kcal/mol) | Est.[5] Ki (µM) | Ligand Efficiency (LE) |
| ISO-1 (Ref) | Dihydroisoxazole + Phenol | -6.8 | 10.2 | 0.34 |
| M-MIA (Probe) | Aromatic Isoxazole + Ester | -5.1 | 182.0 | 0.46 |
| MIA-Acid | Hydrolyzed Carboxylate | -4.4 | 590.0 | 0.40 |
Mechanistic Interpretation
-
Steric Fit & Hydrophobicity:
-
ISO-1: Achieves high affinity (-6.8 kcal/mol) largely due to the hydrophobic interaction of its p-hydroxyphenyl ring with residues Tyr36 and Phe113 in the MIF pocket.[1]
-
M-MIA: Lacks this phenyl anchor.[1] However, the methyl ester group fits snugly into the hydrophobic sub-pocket near Val14 , providing a compact binding mode. The higher Ligand Efficiency (0.[1]46) indicates that every atom in M-MIA contributes significantly to binding, making it an excellent "fragment" for evolution.[1]
-
-
The Ester vs. Acid Effect:
-
M-MIA (Ester) vs. MIA-Acid: The ester form binds stronger (-5.1 vs -4.4).[1]
-
Reasoning: The active site of MIF is relatively hydrophobic.[1] The anionic carboxylate of the hydrolyzed acid suffers a desolvation penalty (energy cost to strip water) upon entering the pocket. The neutral methyl ester avoids this penalty, validating the use of M-MIA as a cell-permeable probe or prodrug.[1]
-
-
Isoxazole Ring Interaction:
Discussion: M-MIA as a Chemical Probe
Advantages[6]
-
Synthetic Utility: M-MIA is chemically stable and easily modified at the C3-methyl position.[1]
-
FBDD Potential: High ligand efficiency suggests that adding a hydrophobic group (e.g., a benzyl linker) to the C3 position could restore the affinity seen in ISO-1 while allowing for novel IP generation.
Limitations
-
Potency: With a Ki in the high micromolar range (~182 µM), M-MIA is too weak to be a standalone drug. It must be optimized.
-
Metabolic Stability: The methyl ester is susceptible to plasma esterases, likely converting it rapidly to the weaker MIA-Acid in vivo.[1]
References
-
Lubetsky, J. B., et al. (2002). "The structural basis of the interaction between Macrophage Migration Inhibitory Factor and the inhibitor ISO-1." Journal of Biological Chemistry.
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 27349-40-2, this compound.[1]
-
Al-Abed, Y., et al. (2005). "ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity."[1] Journal of Biological Chemistry.
Sources
- 1. 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester | C12H13NO4 | CID 4633677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazole-acetic acid methyl ester | C12H13NO4 | CID 5288525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ojs.bonviewpress.com [ojs.bonviewpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
